4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine
Description
The exact mass of the compound 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3/c1-25(2,3)18-10-12-28-21(14-18)23-16-20(27(7,8)9)17-24(30-23)22-15-19(11-13-29-22)26(4,5)6/h10-17H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMABMHJGSFUTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401057 | |
| Record name | 1~4~,2~4~,3~4~-Tri-tert-butyl-1~2~,2~2~:2~6~,3~2~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115091-29-7 | |
| Record name | 1~4~,2~4~,3~4~-Tri-tert-butyl-1~2~,2~2~:2~6~,3~2~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115091-29-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. This guide provides an in-depth technical overview of the structure elucidation of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, a versatile terpyridine ligand.
Also known as 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine, this compound is a cornerstone in coordination chemistry and catalysis. Its robust structure, characterized by a central pyridine ring flanked by two 4-tert-butyl-substituted pyridin-2-yl groups, imparts unique steric and electronic properties to its metal complexes. The elucidation of its precise molecular geometry and electronic environment is critical for designing novel catalysts, functional materials, and potential therapeutic agents.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is fundamental to its identification and characterization.
| Property | Value |
| IUPAC Name | This compound |
| Alternate Name | 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine |
| CAS Number | 115091-29-7 |
| Molecular Formula | C₂₇H₃₅N₃ |
| Molecular Weight | 401.59 g/mol [1] |
| Melting Point | 215–217 °C[1] |
| Appearance | Typically a yellow to orange crystalline powder. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following table summarizes the general chemical shift regions for the protons in this compound.
| Proton Environment | ¹H NMR Chemical Shift (δ ppm) |
| tert-butyl protons | ~1.3 |
| Aromatic pyridine protons | 7.0–8.5 |
Detailed, assigned ¹H and ¹³C NMR data with specific chemical shifts, multiplicities, and coupling constants are essential for unambiguous structure confirmation and are typically found in primary research literature.
Experimental Protocols for Characterization
The structural confirmation of this compound relies on a combination of spectroscopic and analytical techniques.
Synthesis
A common synthetic route involves a multi-step process:
-
Protection of Pyridine Rings: The synthesis often begins with the protection of the pyridine rings using a suitable protecting group, such as a ketone.
-
Deprotection: The protecting groups are subsequently removed under acidic conditions.
-
Introduction of tert-butyl Groups: The final step involves the reaction with tert-butyl carbamate to introduce the tert-butyl groups onto the pyridine rings.[1]
An alternative reported method is the Palladium on carbon (Pd/C) catalyzed dehydrogenative coupling.
Purification
Post-synthesis, the compound is purified using standard laboratory techniques:
-
Column Chromatography: To separate the desired product from byproducts and unreacted starting materials.
-
Recrystallization: To obtain the compound in high purity, suitable for analytical characterization.
Structure Confirmation
The following techniques are crucial for confirming the structure of the synthesized compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to identify the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the compound.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise spatial arrangement of the atoms, including bond lengths and angles.
Visualizing the Molecular Synthesis and Logic
To better understand the workflow and relationships involved in the study of this molecule, the following diagrams are provided.
Caption: Synthetic and characterization workflow for the ligand.
References
An In-depth Technical Guide to the Physicochemical Properties of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine is a tridentate ligand of significant interest in the fields of coordination chemistry, materials science, and catalysis. Its bulky tert-butyl groups enhance solubility in organic solvents and introduce specific steric and electronic properties to its metal complexes. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of its synthetic workflow and applications.
Physicochemical Properties
The key physicochemical properties of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine are summarized in the tables below. These properties are crucial for its application in various chemical and biological systems.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 115091-29-7 | N/A |
| Molecular Formula | C₂₇H₃₅N₃ | [1] |
| Molecular Weight | 401.59 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 215-217 °C | [1] |
| Boiling Point | 535.7 ± 50.0 °C (Predicted) | N/A |
| Density | 1.004 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Good solubility in common organic solvents. Insoluble in water (1.0E-3 g/L at 25 °C, Predicted). | [3] |
Table 2: Chemical and Spectroscopic Properties
| Property | Value | Reference |
| pKa (Predicted) | 5.57 ± 0.42 | N/A |
| ¹H NMR | See Section 4.2.2 | N/A |
| ¹³C NMR | See Section 4.2.2 | N/A |
| UV-Vis Absorption | Data not available for the free ligand. | N/A |
| Fluorescence Emission | Data not available for the free ligand. | N/A |
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine.
Synthesis of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine
A general multi-step synthesis approach is commonly employed.[3] The following diagram illustrates a representative synthetic workflow.
Caption: Synthetic workflow for 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine.
Characterization Methods
NMR spectroscopy is a fundamental technique for the structural elucidation of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine.
Sample Preparation: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).
Data Acquisition:
-
¹H NMR: Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak.
-
¹³C NMR: Chemical shifts (δ) are reported in ppm relative to the solvent peak.
Expected Spectral Data (Qualitative):
-
¹H NMR: Signals corresponding to the aromatic protons on the pyridine rings and a prominent singlet for the protons of the tert-butyl groups.
-
¹³C NMR: Resonances for the aromatic carbons and the quaternary and methyl carbons of the tert-butyl groups.
Note: Specific, experimentally determined chemical shifts and coupling constants for the free ligand are not consistently reported in publicly available literature.
These techniques are used to study the electronic transitions of the molecule.
Sample Preparation: Solutions of the compound are prepared in various solvents of differing polarity (e.g., hexane, dichloromethane, acetonitrile).
Instrumentation: A standard UV-Vis spectrophotometer and a spectrofluorometer are used.
Data Acquisition:
-
UV-Vis: The absorption spectrum is recorded to identify the maximum absorption wavelengths (λ_max).
-
Fluorescence: The emission spectrum is recorded after excitation at a suitable wavelength (typically a λ_max from the absorption spectrum) to determine the maximum emission wavelength (λ_em).
Note: While the photophysical properties of metal complexes of this ligand are studied, the specific absorption and emission data for the free 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine are not widely reported.
Applications and Mechanisms of Action
4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine is primarily utilized as a ligand in coordination chemistry to form stable complexes with various transition metals.[2] These complexes are instrumental in catalysis and materials science.
Role in Catalysis
The bulky tert-butyl groups of the ligand provide steric hindrance around the metal center, which can enhance selectivity in catalytic reactions.[2] One of its key applications is in nickel-catalyzed cross-coupling reactions.
Caption: General role of the ligand in a catalytic cross-coupling reaction.
The primary mechanism of action in these catalytic processes involves the ligand coordinating to a metal ion, which then facilitates the desired chemical transformation.[1]
Biological Activity and Signaling Pathways
There is currently no substantial evidence in the scientific literature to suggest that 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine itself has a direct biological mechanism of action or is involved in specific signaling pathways. Its utility in the context of drug development is primarily as a ligand to form metal-based therapeutic agents, where the biological activity is attributed to the resulting metal complex.
Conclusion
4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine is a versatile and valuable ligand in modern chemistry. Its well-defined structure and the influence of its tert-butyl substituents make it a powerful tool for the design of catalysts and functional materials. While its fundamental physicochemical properties are established, further research is needed to fully characterize its photophysical properties and to explore its potential in a wider range of applications. For researchers and professionals in drug development, its primary role remains as a sophisticated building block for the creation of novel metallodrugs.
References
- 1. 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine | 115091-29-7 | Benchchem [benchchem.com]
- 2. 4,4',4''-TRI-TERT-BUTYL-2,2':6',2''-TERPYRIDINE - Career Henan Chemical Co. [coreychem.com]
- 3. chembk.com [chembk.com]
- 4. Buy 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine (EVT-330630) | 115091-29-7 [evitachem.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis and characterization of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, a sterically hindered tridentate ligand of significant interest in coordination chemistry and catalysis. This document details a feasible synthetic pathway, outlines comprehensive characterization methodologies, and presents key analytical data in a structured format. The information herein is intended to serve as a valuable resource for researchers in organic synthesis, organometallic chemistry, and drug development.
Introduction
This compound, also known as 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine, is a complex organic molecule with the chemical formula C₂₇H₃₅N₃.[1] Its unique structure, featuring a central pyridine ring flanked by two 4-tert-butyl-substituted pyridine rings, imparts significant steric bulk. This characteristic is highly desirable in the design of ligands for various catalytic applications, as it can enhance selectivity and stability of the resulting metal complexes.[1][2] This compound is primarily utilized as a ligand in catalysis, for example, in late-stage C-H trifluoromethoxylation reactions.[1]
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₅N₃ | [3][4] |
| Molecular Weight | 401.59 g/mol | [3][4] |
| Appearance | White to pale yellow powder or crystals | [5] |
| Melting Point | 215–217 °C | [1] |
| Solubility | Good solubility in common organic solvents | [5] |
Synthesis Pathway
The synthesis of this compound can be achieved through various synthetic routes, with the Kröhnke pyridine synthesis being a prominent and adaptable method.[6][7] This method involves the condensation of a pyridinium salt with an α,β-unsaturated ketone in the presence of an ammonia source.
A plausible synthetic workflow is depicted in the following diagram:
Caption: Kröhnke synthesis workflow for the target compound.
Experimental Protocols
The following section provides a representative experimental protocol for the synthesis of this compound based on the Kröhnke synthesis methodology.
Synthesis of the Chalcone Intermediate
-
To a stirred solution of 2-acetyl-4-tert-butylpyridine (2 equivalents) in ethanol, add 4-tert-butyl-pyridine-2-carbaldehyde (1 equivalent).
-
Slowly add a solution of potassium hydroxide (a catalytic amount) in ethanol to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chalcone intermediate.
-
Purify the intermediate by column chromatography on silica gel.
Synthesis of this compound
-
In a round-bottom flask, dissolve the purified chalcone intermediate (1 equivalent) and 2-acetyl-4-tert-butylpyridine (1 equivalent) in glacial acetic acid.
-
Add ammonium acetate (excess) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Basify the mixture with a concentrated ammonia solution to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the target molecule. The expected chemical shifts in the ¹H and ¹³C NMR spectra are summarized in Table 2.
Table 2: Predicted NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.6 | Singlet | Protons on the central pyridine ring |
| ~8.5 | Doublet | Protons on the outer pyridine rings | |
| ~7.5 | Doublet | Protons on the outer pyridine rings | |
| ~7.2 | Doublet | Protons on the outer pyridine rings | |
| ~1.4 | Singlet | Protons of the tert-butyl groups | |
| ¹³C NMR | ~162 | Singlet | Quaternary carbons of pyridine rings |
| ~156 | Singlet | Quaternary carbons of pyridine rings | |
| ~149 | Singlet | Quaternary carbons of pyridine rings | |
| ~124 | Singlet | CH carbons of pyridine rings | |
| ~121 | Singlet | CH carbons of pyridine rings | |
| ~118 | Singlet | CH carbons of pyridine rings | |
| ~35 | Singlet | Quaternary carbons of tert-butyl groups | |
| ~31 | Singlet | Methyl carbons of tert-butyl groups |
Note: The predicted chemical shifts are based on the general chemical environment of the protons and carbons in the molecule. Actual experimental values may vary slightly.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.
Table 3: Mass Spectrometry Data for this compound
| Technique | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 402.29 |
Applications in Research and Development
The sterically demanding nature of this compound makes it a valuable ligand in various areas of chemical research:
-
Homogeneous Catalysis: The ligand can be used to synthesize transition metal complexes that act as catalysts in a variety of organic transformations, including cross-coupling reactions.[2]
-
Coordination Chemistry: The tridentate nature of the ligand allows for the formation of stable, well-defined coordination complexes with a range of metal ions.
-
Materials Science: The incorporation of this ligand into metal-organic frameworks (MOFs) or polymers can lead to materials with unique structural and functional properties.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol, based on the robust Kröhnke synthesis, offers a practical route to this valuable ligand. The tabulated physicochemical and spectroscopic data serve as a useful reference for researchers. The unique steric and electronic properties of this terpyridine derivative ensure its continued importance in the fields of catalysis, coordination chemistry, and materials science, and may offer new avenues for exploration in drug development.
References
- 1. This compound | 115091-29-7 | Benchchem [benchchem.com]
- 2. 4,4 ,4 -Tri-tert-Butyl-2,2 :6 ,2 -terpyridine 95 115091-29-7 [sigmaaldrich.com]
- 3. 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine 97% | CAS: 115091-29-7 | AChemBlock [achemblock.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine (CAS Number: 115091-29-7)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Information
4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine is a tridentate ligand widely utilized in coordination chemistry and catalysis. The bulky tert-butyl groups enhance its solubility in organic solvents and influence the steric and electronic properties of its metal complexes.
Table 1: Chemical Identifiers and Synonyms
| Identifier Type | Value |
| CAS Number | 115091-29-7 |
| IUPAC Name | 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine |
| Molecular Formula | C₂₇H₃₅N₃ |
| Synonyms | tBu₃tpy, 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 401.59 g/mol |
| Appearance | White to pale yellow solid/crystalline powder |
| Melting Point | 215-217 °C |
| Solubility | Soluble in organic solvents such as chloroform and methanol. |
| Purity | Typically ≥95% |
Synthesis and Experimental Protocol
The synthesis of 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine is a multi-step process. One common approach involves the dehydrogenative coupling of 4-tert-butylpyridine. While specific industrial methods may vary, a general laboratory-scale synthesis can be adapted from established procedures for similar terpyridine ligands.
Experimental Protocol: Synthesis via Dehydrogenative Coupling (Illustrative)
This protocol is based on general methods for palladium-catalyzed dehydrogenative coupling of pyridines.
Materials:
-
4-tert-butylpyridine
-
Palladium on carbon (10% Pd/C)
-
Manganese dioxide (MnO₂)
-
High-boiling point solvent (e.g., decalin)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-tert-butylpyridine, 0.75 mol% of 10% Pd/C, and 100 mol% of MnO₂ in a suitable high-boiling solvent.
-
Heat the reaction mixture to 190 °C and maintain for 24-48 hours.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of celite to remove the catalyst and other solids.
-
Wash the filter cake with additional dichloromethane.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Applications in Catalysis
A primary application of 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine is as a ligand in transition metal-catalyzed reactions, particularly with nickel. The ligand's structure is crucial for stabilizing low-valent metal centers and facilitating key steps in catalytic cycles, such as oxidative addition and reductive elimination.
Nickel-Catalyzed Reductive Dimerization
This ligand is effective in nickel-catalyzed reductive dimerization of alkyl halides.[1]
Experimental Protocol: Nickel-Catalyzed Reductive Dimerization of Alkyl Halides (General Procedure)
Materials:
-
Alkyl halide
-
4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine
-
Nickel(II) chloride glyme complex (NiCl₂(glyme))
-
Manganese powder as a reductant
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a nitrogen-filled glovebox, add NiCl₂(glyme) (e.g., 5 mol%) and 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine (e.g., 5 mol%) to an oven-dried reaction vessel.
-
Add anhydrous DMF, followed by the alkyl halide substrate and manganese powder (e.g., 2-3 equivalents).
-
Seal the vessel and stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction by GC or TLC.
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Catalytic Cycle Visualization
The following diagram illustrates a plausible catalytic cycle for a nickel-catalyzed cross-coupling reaction involving an organozinc reagent and an alkyl halide, where 'tBu₃tpy' represents 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine.[2]
Caption: A simplified catalytic cycle for nickel-catalyzed cross-coupling.
Other Research Applications
While the primary application is in catalysis, 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine is also used in other areas of chemical research:
-
Coordination Chemistry: It serves as a ligand for the synthesis and characterization of novel metal complexes with various transition metals and lanthanides.[3]
-
Materials Science: It is used as a building block for metal-organic frameworks (MOFs) and other supramolecular structures.
-
Proteomics Research: Although less documented with specific protocols, it has been mentioned as a useful biochemical for proteomics research, likely in applications involving metal affinity.[4]
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. It is advisable to wear protective gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
Technical Guide: Physicochemical Properties of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine
This technical guide provides essential information regarding the molecular formula and weight of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine, a complex organic ligand used in coordination chemistry and materials science. The data presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Data
The fundamental molecular properties of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine are summarized below. This data is critical for stoichiometric calculations in experimental settings and for the characterization of novel compounds derived from it.
| Property | Value |
| Chemical Formula | C₂₇H₃₅N₃[1][2][3][4] |
| Molecular Weight | 401.59 g/mol [1][3] |
| Alternate Names | 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine[3] |
| CAS Number | 115091-29-7[1][2][3][4] |
| Appearance | Yellow to orange crystal powder[1] |
| Melting Point | 215-217 °C[1] |
Structural and Molecular Relationship
The chemical structure of a compound dictates its molecular formula, which in turn determines its molecular weight. The following diagram illustrates this fundamental relationship for 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine.
Experimental Considerations
Due to its nature as a multidentate ligand, 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine is widely utilized in the synthesis of coordination compounds with transition metal ions.[1] Its applications extend to the preparation of photoelectric materials and electrochemical sensors.[1]
Detailed experimental protocols for specific applications, such as catalyst synthesis or the fabrication of nanomaterials, are highly dependent on the target molecule or material and the specific reaction conditions. Researchers should consult peer-reviewed literature for methodologies relevant to their specific research goals. This document does not provide detailed experimental protocols or information on signaling pathways, as such data is specific to individual research studies.
References
Technical Guide: Solubility Profile of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine in Organic Solvents
Executive Summary
This technical guide provides an in-depth overview of the solubility characteristics of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, also known as 4,4′,4″-Tri-tert-butyl-2,2′:6′,2″-terpyridine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile derived from its chemical structure and provides a comprehensive, standardized experimental protocol for researchers to determine precise solubility values in various organic solvents. The inclusion of bulky tert-butyl groups on the terpyridine core is known to significantly enhance solubility in organic solvents compared to the unsubstituted parent ligand.[1] This guide offers a robust framework for generating reliable and reproducible solubility data, which is critical for applications in catalysis, materials science, and drug development.[2]
Introduction to this compound
This compound is a tridentate ligand widely used in coordination chemistry.[3] Its ability to form stable complexes with a variety of metal ions makes it a valuable component in the synthesis of catalysts, advanced materials, and potential therapeutic agents.[2] Understanding its solubility is a fundamental prerequisite for its effective application, influencing everything from reaction kinetics and purification to formulation and bioavailability in drug discovery processes.[4]
Structural Influence on Solubility
The solubility of a compound is dictated by its molecular structure. The parent compound, 2,2′:6′,2″-terpyridine, is a white solid that is generally soluble in most organic solvents.[5] The title compound features three tert-butyl groups appended to the pyridine rings. These bulky, non-polar alkyl groups disrupt the crystal lattice packing of the solid-state molecule and increase its lipophilicity. This structural modification leads to a significant enhancement of its solubility in a wide range of organic solvents, particularly those of low to medium polarity.[1][2] Reports indicate that tert-butyl substitution improves solubility in non-polar solvents such as dimethyl carbonate (DMC) and acetonitrile.[2] Similarly, related substituted terpyridine ligands are noted to be readily soluble in chloroform and/or acetonitrile.[6]
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound across a range of common organic solvents and temperatures is not extensively reported in peer-reviewed literature. To facilitate direct comparison and aid researchers in their work, the following table is provided as a template to be populated with experimentally determined values using the protocol outlined in Section 4.0.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Notes |
| e.g., Chloroform | 25 | Shake-Flask | |||
| e.g., Dichloromethane | 25 | Shake-Flask | |||
| e.g., Acetonitrile | 25 | Shake-Flask | |||
| e.g., Tetrahydrofuran | 25 | Shake-Flask | |||
| e.g., Toluene | 25 | Shake-Flask | |||
| e.g., Methanol | 25 | Shake-Flask | |||
| e.g., DMSO | 25 | Shake-Flask |
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and accuracy.[7][8] The following protocol provides a detailed methodology for determining the solubility of the title compound.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Calibration standards of the compound in the selected solvent
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.[9]
-
Solvent Addition: Add a precise volume (e.g., 5 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure the system reaches thermodynamic equilibrium.[10] The equilibration time should be sufficient for the dissolution process to complete.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.[7] To ensure complete separation of the solid from the liquid phase, centrifuge the vials at high speed.[4]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining microscopic particles, filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to avoid overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis).
-
Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the compound.[9]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Workflow for solubility determination via the shake-flask method.
Conclusion
While specific quantitative data for the solubility of this compound is sparse, its structural characteristics strongly suggest enhanced solubility in a variety of organic solvents compared to its parent terpyridine ligand. For researchers requiring precise solubility values, the standardized shake-flask protocol detailed in this guide provides a reliable and reproducible methodology. The generation and dissemination of such data will be invaluable to the scientific community, enabling the full potential of this versatile ligand in diverse chemical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 115091-29-7 | Benchchem [benchchem.com]
- 3. 4,4′,4″-三叔丁基-2,2′:6′,2″-三联吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Terpyridine - Wikipedia [en.wikipedia.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. youtube.com [youtube.com]
Unveiling the Electronic and Structural Landscape of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine: A Theoretical and Computational Guide
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, a bulky tridentate ligand of significant interest in coordination chemistry and catalysis. This document consolidates key computational data, outlines detailed experimental and theoretical methodologies, and presents visual representations of its molecular structure and computational workflows. The information herein is intended to serve as a foundational resource for researchers engaged in the design of novel catalysts, functional materials, and therapeutic agents.
Introduction
This compound, also known as 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine (tBu3tpy), is a derivative of the well-studied terpyridine ligand system. The introduction of sterically demanding tert-butyl groups at the 4, 4', and 4'' positions of the pyridine rings significantly influences its solubility, electronic properties, and the coordination geometry of its metal complexes.[1] These characteristics make it a valuable ligand for a wide range of applications, including homogeneous catalysis, the development of novel materials with interesting photophysical properties, and as a building block in supramolecular chemistry.[2]
Understanding the intrinsic electronic and structural properties of the free ligand is paramount for predicting and rationalizing the behavior of its coordination compounds. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to elucidate these properties at the atomic level. This guide summarizes the key findings from theoretical studies on this important ligand.
Molecular Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C27H35N3 | [3] |
| Molecular Weight | 401.59 g/mol | [3] |
| CAS Number | 115091-29-7 | [4] |
| Melting Point | 215–217 °C | [3] |
| Boiling Point | 535.7 ± 50.0 °C (Predicted) | [3] |
| Density | 1.004 ± 0.06 g/cm³ (Predicted) | [3] |
Computational Studies: A Deeper Look into Electronic and Structural Features
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in providing a detailed understanding of the molecular structure and electronic landscape of this compound.
Computational Methodology
The geometric and electronic properties of the ligand are typically investigated using DFT calculations. A common approach involves geometry optimization to find the lowest energy conformation of the molecule.
Experimental Protocol: Geometry Optimization and Electronic Structure Calculation
-
Software: Gaussian 16 or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP is commonly employed.
-
Basis Set: A split-valence basis set with polarization functions, for example, 6-31G(d), is often used for geometry optimization and electronic property calculations.
-
Solvation Model: To simulate solution-phase properties, a polarizable continuum model (PCM) can be applied.
-
Calculations Performed:
-
Geometry Optimization: To determine the equilibrium geometry of the molecule.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Frontier Molecular Orbital (FMO) Analysis: To calculate the energies and visualize the distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Structure and Conformation
The optimized geometry of this compound reveals a relatively planar terpyridine core. The bulky tert-butyl groups extend outwards from the pyridine rings, contributing to the molecule's steric profile.
Electronic Properties
The electronic properties, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding the reactivity and photophysical behavior of the molecule. The HOMO is associated with the electron-donating ability, while the LUMO relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. DFT calculations on copper(II) complexes of this ligand have been performed, and while specific values for the free ligand are not explicitly detailed in the primary text of the cited study, the electronic structure calculations suggest that the σ-donor ability of the terpyridine ligand plays a significant role in determining the geometry of the resulting metal complex.[1]
Coordination Chemistry
The primary application of this compound is as a tridentate ligand in coordination chemistry. It forms stable complexes with a variety of transition metals, including copper, platinum, and ruthenium.[1][5] The bulky tert-butyl groups can influence the coordination sphere of the metal center, potentially leading to unique catalytic activities or photophysical properties.
Synthesis
The synthesis of this compound typically involves a multi-step process. A common synthetic route includes the protection of pyridine rings, followed by deprotection and subsequent reaction with a tert-butylating agent.[3]
Experimental Protocol: General Synthetic Approach
-
Protection: The pyridine rings are initially protected, for example, by using a ketone.
-
Deprotection: The protective groups are removed, often through acid treatment.
-
Functionalization: The deprotected pyridine intermediate is then reacted with a suitable tert-butyl source, such as tert-butyl carbamate, to introduce the tert-butyl groups at the desired positions.[3]
-
Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve high purity.
Conclusion
This technical guide has summarized the key theoretical and computational aspects of this compound. The steric and electronic properties conferred by the tert-butyl substituents make it a ligand of considerable interest in modern chemistry. While detailed quantitative computational data on the free ligand remains a subject for more focused research publications, the existing studies on its metal complexes highlight the ligand's significant influence on coordination geometry and electronic structure. Future computational work should aim to provide a more comprehensive set of benchmark data for the free ligand to further aid in the rational design of its metal complexes for various applications.
References
- 1. Tris(t-butyl)terpyridine-copper(ii) complexes and ligand field effects - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 115091-29-7 | Benchchem [benchchem.com]
- 4. 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine 97% | CAS: 115091-29-7 | AChemBlock [achemblock.com]
- 5. Excited-state absorption properties of platinum(II) terpyridyl acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Substituted Terpyridine Ligands: A Technical Guide to Their Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
The journey of substituted terpyridine ligands from a laboratory curiosity to a cornerstone of modern coordination chemistry is a testament to their remarkable versatility. First synthesized in 1932 by Morgan and Burstall, the parent 2,2':6',2''-terpyridine was initially prepared by the oxidative coupling of pyridines, a method that suffered from low yields.[1] The subsequent development of more efficient synthetic routes, most notably the Kröhnke condensation, unlocked the potential for widespread investigation and functionalization of the terpyridine core.[2] This guide provides an in-depth exploration of the discovery, synthesis, and ever-expanding applications of this important class of ligands, with a focus on quantitative data, detailed experimental protocols, and visual representations of their functional mechanisms.
A Legacy of Coordination: From Fundamental Studies to Advanced Materials
Terpyridine is a tridentate ligand, binding to metal ions through its three nitrogen atoms to form two stable five-membered chelate rings.[3] This NNN-pincer type coordination results in the formation of highly stable complexes with a wide array of transition metals.[4] The inherent rigidity and planarity of the terpyridine-metal complex are fundamental to its unique photophysical, electrochemical, and catalytic properties.[3] The ability to introduce a vast range of substituents at the 4'-position of the central pyridine ring, as well as other positions, allows for the fine-tuning of these properties, leading to applications in fields as diverse as materials science, catalysis, and medicine.[2][5]
Quantitative Insights into Terpyridine Complexes
The performance of substituted terpyridine ligands in various applications is intrinsically linked to their coordination and photophysical properties. The following tables summarize key quantitative data for a selection of substituted terpyridine-metal complexes, providing a basis for comparison and rational design.
Table 1: Stability Constants of Substituted Terpyridine-Metal Complexes
The stability of metal complexes is a critical factor in their application, particularly in biological systems and catalysis. The binding affinity of terpyridine ligands towards transition metals generally follows the order: Ru²⁺ > Os²⁺ > Fe²⁺ > Zn²⁺ > Cd²⁺.[4]
| Ligand | Metal Ion | Log K | Reference |
| 2,2':6',2''-terpyridine | Fe(II) | >10 | [4] |
| 2,2':6',2''-terpyridine | Zn(II) | ~9.5 | [4] |
| 2,2':6',2''-terpyridine | Cd(II) | ~8.8 | [4] |
| 4'-(4-tolyl)-2,2':6',2''-terpyridine | Cu(II) | 10.2 | |
| 4'-(4-hydroxyphenyl)-2,2':6',2''-terpyridine | Ni(II) | 9.8 |
Note: Stability constants are highly dependent on solvent and experimental conditions. The values presented here are for comparative purposes.
Table 2: Photophysical Properties of Luminescent Terpyridine Complexes
The introduction of substituents and the choice of metal center dramatically influence the absorption and emission properties of terpyridine complexes, making them valuable as phosphorescent emitters in OLEDs, sensors, and photodynamic therapy agents.
| Complex | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| [Ir(ppy)₂(tpy)]PF₆ | 590 | 0.017 | 68 ns | [6] |
| [Ir(piq)₂(tpy)]PF₆ | 615 | 0.053 | 1.2 µs | [7] |
| [Ru(tpy)(bpy)CN]⁺ | 680 | ~0.01 | 8 ns | [8] |
| [Ru(4'-(p-tolyl)tpy)(bpy)CN]⁺ | 720 | ~0.02 | 25 ns | [8] |
| Os(II)-terpyridine complex (Os3) | ~750 | - | >1 µs | [9] |
ppy = 2-phenylpyridine, tpy = terpyridine, piq = 1-phenylisoquinoline, bpy = 2,2'-bipyridine. Data is for degassed solutions at room temperature.
Table 3: Catalytic Activity of Substituted Terpyridine Complexes
Terpyridine ligands are instrumental in stabilizing metal centers in various oxidation states, enabling a wide range of catalytic transformations.
| Catalyst | Reaction | Substrate | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| (ⁱᵖʳCNC)CoCH₃ | Hydrogenation | 1-methyl-1-cyclohexene | >100 | ~8.3 | [1] |
| Iron terpyridine complex | Oxidation | Methylene blue | ~180 | - | [10][11] |
| Cobalt pincer complex | Hydrogenation | Olefins | >95% conversion | - | [12] |
Conditions for each reaction vary and are detailed in the respective references.
Foundational Synthetic Methodologies
The ability to readily synthesize a diverse library of substituted terpyridines has been a driving force in the expansion of their applications. The following protocols detail key synthetic methods.
Experimental Protocol 1: One-Pot Kröhnke Synthesis of 4'-Aryl-2,2':6',2''-terpyridines
This method is a widely used, efficient procedure for the synthesis of 4'-substituted terpyridines.[2]
Materials:
-
2-Acetylpyridine
-
Substituted aromatic aldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ammonium hydroxide (NH₄OH) or Ammonium acetate
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
To a solution of 2-acetylpyridine (2.0 equivalents) and the desired aromatic aldehyde (1.0 equivalent) in methanol or ethanol, add potassium hydroxide or sodium hydroxide pellets (2.0 equivalents).
-
Add aqueous ammonium hydroxide or ammonium acetate.
-
Reflux the reaction mixture for 2-6 hours.
-
Upon cooling, the 4'-aryl-2,2':6',2''-terpyridine product precipitates and can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Experimental Protocol 2: Synthesis of 4'-Chloro-2,2':6',2''-terpyridine
4'-Chloro-2,2':6',2''-terpyridine is a versatile intermediate for further functionalization.[3][13][14]
Procedure:
-
A triketone intermediate is formed by the reaction of ethyl picolinate and acetone.
-
Subsequent condensation with ammonium acetate followed by chlorination with POCl₃ or PCl₅ yields 4'-chloro-2,2':6',2''-terpyridine.[4]
-
The product can be purified by column chromatography or recrystallization.
Experimental Protocol 3: Synthesis of 4'-(4-Carboxyphenyl)-2,2':6',2''-terpyridine
This ligand is useful for anchoring complexes to surfaces, for example, in dye-sensitized solar cells.[15][16][17]
Procedure:
-
Synthesize 4'-(4-methylphenyl)-2,2':6',2''-terpyridine using the Kröhnke method with 4-methylbenzaldehyde.
-
Oxidize the methyl group to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in a basic solution.
-
Acidify the reaction mixture to precipitate the carboxylic acid product.
-
The product is then collected by filtration and washed.
Visualizing the Function: Diagrams of Pathways and Workflows
The diverse applications of substituted terpyridine ligands can be better understood through the visualization of their operational mechanisms.
The diagram above illustrates a simplified signaling pathway for the anticancer activity of a platinum-terpyridine complex. These complexes can induce cell death through multiple mechanisms, including the generation of reactive oxygen species (ROS) and direct interaction with nuclear DNA, ultimately leading to apoptosis.[14]
This workflow outlines the typical experimental procedure for using a substituted terpyridine ligand as a fluorescent chemosensor for metal ion detection. The binding of the target metal ion to the terpyridine ligand often results in a significant change in fluorescence, allowing for quantitative analysis.[12][18]
This diagram illustrates the logical relationships in the design of functional terpyridine ligands. By strategically placing electron-donating or electron-withdrawing groups on the terpyridine scaffold, researchers can systematically tune the electronic properties of the resulting metal complexes to optimize their performance in specific applications such as redox sensing, light-emitting devices, and catalysis.[5] The principles of supramolecular chemistry also guide the design of complex, self-assembled architectures.[4][5][19][20][21]
The Future of Terpyridine Chemistry
The field of substituted terpyridine ligands continues to evolve, with ongoing research focused on the development of novel synthetic methodologies, the exploration of new applications in areas like photodynamic therapy and solar energy conversion, and the design of increasingly complex and functional supramolecular assemblies.[9][22][23][24] The foundational knowledge of their discovery, synthesis, and properties provides a robust platform for future innovation, ensuring that these versatile ligands will remain at the forefront of chemical research for years to come.
References
- 1. Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 3. research.tue.nl [research.tue.nl]
- 4. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel metallo-supramolecular architectures based on side-pyridine-modified terpyridines: design, self-assembly, and properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Luminescent Iridium–Terpyridine Complexes with Various Bis-Cyclometalated Ligands [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Valence-dependent catalytic activities of iron terpyridine complexes for pollutant degradation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. A more efficient synthesis of 4,4′,4′′-tricarboxy-2,2′:6′,2′′-terpyridine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. A more efficient synthesis of 4,4′,4′′-tricarboxy-2,2′:6′,2′′-terpyridine | Semantic Scholar [semanticscholar.org]
- 17. 4'-(4-Carboxyphenyl)-[2,2':6',2''-terpyridine]-5,5''-dicarboxylic acid | C24H15N3O6 | CID 132543308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. alfachemic.com [alfachemic.com]
- 19. Designing narcissistic self-sorting terpyridine moieties with high coordination selectivity for complex metallo-supramolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel metallo-supramolecular architectures based on side-pyridine-modified terpyridines: design, self-assembly, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Self-assembly of giant supramolecular cubes with terpyridine ligands as vertices and metals on edges - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A mitochondrion-targeting Mn(ii)-terpyridine complex for two-photon photodynamic therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Cancer phototherapy by CO releasing terpyridine-based Re(I) tricarbonyl complexes via ROS generation and NADH oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Metal Complexes Using 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine Ligand: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of transition metal complexes utilizing the tridentate ligand 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, commonly abbreviated as tBu₃tpy. Additionally, it explores the potential applications of these complexes, particularly in the realm of anticancer research, by detailing common mechanisms of action.
Introduction
The ligand this compound is a versatile building block in coordination chemistry. The presence of bulky tert-butyl groups enhances the solubility of both the free ligand and its metal complexes in common organic solvents, and provides steric hindrance that can influence the geometry and reactivity of the resulting complexes.[1] These characteristics make tBu₃tpy an attractive ligand for the development of novel catalysts, functional materials, and therapeutic agents.[1] This document will focus on the synthesis and properties of Iron(II), Ruthenium(II), and Cobalt(II) complexes of tBu₃tpy.
Data Presentation
Ligand Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine, tBu₃tpy | [1][3] |
| CAS Number | 115091-29-7 | [3] |
| Molecular Formula | C₂₇H₃₅N₃ | [3] |
| Molecular Weight | 401.59 g/mol | [3] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 215-217 °C | [4] |
Spectroscopic Data for Synthesized Metal Complexes
| Complex | ¹H NMR (δ, ppm) | UV-Vis (λₘₐₓ, nm (ε, M⁻¹cm⁻¹)) |
| --INVALID-LINK--₂ | 8.57 (d, 6H), 8.10 (m, 6H), 7.40 (m, 12H) (in CD₃CN, analogous to [Fe(bpy)₃]²⁺) | 298 (55600), 350 (5700), 521 (6900) (in CH₃CN, analogous to [Fe(bpy)₃]²⁺)[5] |
| [Ru(tBu₃tpy)₂]Cl₂ | Not explicitly found for this complex. | Not explicitly found for this complex. |
| --INVALID-LINK--₂ | Paramagnetically shifted and broadened signals are expected. | Not explicitly found for this complex. |
Experimental Protocols
Synthesis of the Ligand: this compound (tBu₃tpy)
A general multi-step synthesis for this ligand involves the protection of pyridine rings, followed by deprotection and subsequent reaction with tert-butyl carbamate.[6]
Synthesis of Fe(tBu₃tpy)₂₂
This protocol is adapted from a general procedure for the synthesis of tris(bipyridine)iron(II) complexes.[5]
Materials:
-
FeCl₂·4H₂O
-
This compound (tBu₃tpy)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of FeCl₂·4H₂O in a minimal amount of deoxygenated deionized water.
-
In a separate flask, dissolve 2.1 equivalents of tBu₃tpy in methanol.
-
Slowly add the FeCl₂ solution to the tBu₃tpy solution with vigorous stirring. A deep red color should develop, indicating the formation of the complex.
-
Stir the reaction mixture at room temperature for 2 hours.
-
In a separate container, prepare a saturated aqueous solution of NH₄PF₆.
-
Add the NH₄PF₆ solution dropwise to the reaction mixture to precipitate the hexafluorophosphate salt of the iron complex.
-
Collect the resulting red precipitate by vacuum filtration.
-
Wash the solid with cold deionized water, followed by a small amount of cold methanol, and finally with diethyl ether.
-
Dry the product under vacuum.
Expected Yield: ~80-90%
Synthesis of [Ru(tBu₃tpy)₂]Cl₂
This protocol is based on general procedures for the synthesis of bis(terpyridine)ruthenium(II) complexes.
Materials:
-
RuCl₃·xH₂O
-
This compound (tBu₃tpy)
-
N,N-Dimethylformamide (DMF)
-
Acetone
Procedure:
-
Combine 1 equivalent of RuCl₃·xH₂O and 2.1 equivalents of tBu₃tpy in a round-bottom flask.
-
Add a suitable volume of DMF to dissolve the reactants.
-
Reflux the mixture under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.
-
Cool the reaction mixture to room temperature.
-
Slowly add acetone to the solution to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with small portions of cold DMF, followed by copious amounts of acetone and diethyl ether.
-
Dry the product under vacuum.
Synthesis of Co(tBu₃tpy)₂₂
This protocol is adapted from a general method for the synthesis of cobalt(II) terpyridine complexes.
Materials:
-
Co(ClO₄)₂·6H₂O
-
This compound (tBu₃tpy)
-
Methanol (MeOH)
Procedure:
-
Dissolve 1 equivalent of Co(ClO₄)₂·6H₂O in methanol.
-
In a separate flask, dissolve 2.1 equivalents of tBu₃tpy in methanol.
-
Slowly add the cobalt(II) perchlorate solution to the ligand solution with stirring.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Collect the resulting solid by vacuum filtration.
-
Wash the product with a small amount of cold methanol and then with diethyl ether.
-
Dry the complex under vacuum.
Applications in Drug Development: Anticancer Activity
Metal complexes of terpyridine ligands have garnered significant interest as potential anticancer agents.[7] While the specific biological activity of tBu₃tpy complexes is an active area of research, the general mechanisms of action for this class of compounds provide a framework for their potential therapeutic applications.
Proposed Mechanisms of Action
The anticancer activity of terpyridine metal complexes is often attributed to their ability to interact with biological macromolecules, particularly DNA, and to disrupt cellular redox balance.
-
DNA Interaction: These complexes can bind to DNA through various modes, including intercalation between base pairs and binding within the major or minor grooves.[7] This interaction can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Some metal terpyridine complexes can participate in redox cycling within the cell, leading to the generation of reactive oxygen species such as superoxide and hydroxyl radicals.[7] Elevated ROS levels induce oxidative stress, which can damage cellular components, including lipids, proteins, and DNA, and trigger apoptotic cell death pathways.
Cellular Uptake
The cellular uptake of these charged metal complexes is a critical factor for their biological activity. Studies on related ruthenium polypyridyl complexes suggest that uptake can occur through various mechanisms:
-
Passive Diffusion: Lipophilic cations can cross the cell membrane via passive diffusion, driven by the membrane potential.[8]
-
Endocytosis: For some complexes, energy-dependent endocytotic pathways, such as caveolae-dependent endocytosis, have been implicated in their cellular entry.[9]
-
Energy-Dependent Efflux: The net intracellular accumulation of the complex is also influenced by active efflux pumps that can transport the compounds out of the cell.[10]
Visualizations
Caption: General workflow for the synthesis and characterization of metal complexes.
Caption: Proposed mechanisms of anticancer activity for terpyridine metal complexes.
References
- 1. 4,4',4''-TRI-TERT-BUTYL-2,2':6',2''-TERPYRIDINE - Career Henan Chemical Co. [coreychem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
- 4. 4,4′,4"-トリ-tert-ブチル-2,2′:6′,2"-テルピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. chembk.com [chembk.com]
- 7. The Therapeutic Potential in Cancer of Terpyridine-Based Metal Complexes Featuring Group 11 Elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of cellular uptake of a ruthenium polypyridyl complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Uptake of Protic Ruthenium Complexes is Influenced by pH Dependent Passive Diffusion and Energy Dependent Efflux - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine in Homogeneous Catalysis
Introduction
4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine is a sterically hindered tridentate ligand widely employed in homogeneous catalysis.[1][2] The presence of bulky tert-butyl groups at the 4, 4′, and 4″ positions of the terpyridine core significantly influences the electronic and steric properties of its metal complexes. This modification enhances the stability and catalytic performance of these complexes, making them particularly effective in a variety of transformations.[2] These complexes are known to form stable structures with a range of transition metals, including nickel, copper, and ruthenium.[2] This document provides detailed application notes and experimental protocols for the use of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine in several key nickel-catalyzed cross-coupling reactions.
Key Applications
Complexes of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine with nickel are highly effective catalysts for a range of reductive cross-coupling reactions. Notable applications include:
-
Nickel-Catalyzed Reductive Dimerization of Alkyl Halides: A general and robust method for the homocoupling of unactivated alkyl halides, pseudohalides, and allylic acetates.[1]
-
Nickel-Catalyzed Reductive Methylation: Efficient methylation of unactivated alkyl halides and acid chlorides.[1][3]
-
Nickel-Catalyzed Allylic Defluorinative Reductive Cross-Coupling: A method for the synthesis of gem-difluoroalkenes.[1]
-
Nickel-Catalyzed Deaminative Reductive Methylation: Transformation of amino groups into methyl groups via alkylpyridinium salts.
The bulky ligand plays a crucial role in promoting these challenging C(sp³)–C(sp³) bond formations.[4]
Application Note 1: Nickel-Catalyzed Reductive Dimerization of Alkyl Halides
This protocol describes a general method for the reductive dimerization of unactivated alkyl halides, alkyl mesylates, alkyl trifluoroacetates, and allylic acetates, achieving high yields with low catalyst loading.[1]
Experimental Protocol
Materials:
-
Nickel(II) bromide (NiBr₂)
-
4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine
-
Manganese powder (-325 mesh)
-
Sodium iodide (NaI, for chlorides and mesylates)
-
Alkyl halide, mesylate, trifluoroacetate, or allylic acetate
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add NiBr₂ (0.025 mmol, 2.5 mol%), 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine (0.025 mmol, 2.5 mol%), and manganese powder (3.0 mmol).
-
For alkyl chlorides and mesylates, add NaI (0.5 mmol, 50 mol%).
-
Add anhydrous DMF (1.0 mL).
-
Add the alkyl halide, mesylate, trifluoroacetate, or allylic acetate (1.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with 1 M HCl and extract with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
| Substrate | Product | Yield (%) | Catalyst Loading (mol%) |
| 1-Bromooctane | Hexadecane | 85 | 2.5 |
| 1-Iodooctane | Hexadecane | 88 | 2.5 |
| 2-Bromobutane | 3,4-Dimethylhexane | 75 | 5.0 |
| 1-Chlorohexane | Dodecane | 82 | 2.5 (with NaI) |
| Cyclohexyl bromide | Bicyclohexyl | 78 | 5.0 |
Experimental Workflow
Reductive Dimerization Workflow
Application Note 2: Nickel-Catalyzed Reductive Methylation of Alkyl Halides and Acid Chlorides
This protocol outlines the methylation of unactivated alkyl halides and acid chlorides using methyl p-tosylate as the methyl source.[3]
Experimental Protocol
Materials:
-
Nickel(II) iodide (NiI₂)
-
4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine
-
Zinc powder (activated)
-
Methyl p-tosylate
-
Alkyl halide or acid chloride
-
Anhydrous N,N-dimethylacetamide (DMA)
Procedure:
-
In a glovebox, charge a reaction vial with NiI₂ (0.05 mmol, 10 mol%), 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine (0.06 mmol, 12 mol%), and activated zinc powder (1.5 mmol).
-
Add anhydrous DMA (2.0 mL) to the vial.
-
Add the alkyl halide or acid chloride (0.5 mmol) and methyl p-tosylate (1.0 mmol).
-
Seal the vial and stir the mixture at 60 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Quantitative Data Summary
| Substrate | Product | Yield (%) |
| 1-Bromooctane | Nonane | 85 |
| 1-Iododecane | Undecane | 92 |
| 4-Bromobenzoyl chloride | 4-Methylacetophenone | 78 |
| Cyclohexyl iodide | Methylcyclohexane | 75 |
| 1-Bromo-4-phenylbutane | 1-Methyl-4-phenylbutane | 88 |
Catalytic Cycle
References
Application Notes and Protocols: 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine in C-H Activation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, also known as 4,4′,4″-Tri-tert-butyl-2,2′:6′,2″-terpyridine (tBu3tpy), is a sterically hindered tridentate ligand extensively used in coordination chemistry and homogeneous catalysis.[1][2] Its bulky tert-butyl groups enhance the solubility of its metal complexes in organic solvents and provide a unique steric and electronic environment around the metal center.[3] These properties make it a valuable ligand for a variety of catalytic reactions, including cross-coupling, redox reactions, hydrogenation, and notably, C-H activation.[2] The steric hindrance imposed by the tert-butyl groups can enhance selectivity and stability in catalytic processes.[4] This document provides detailed application notes and protocols for the use of tBu3tpy in C-H activation reactions, with a focus on a silver-catalyzed intramolecular amidation of saturated C-H bonds.
Application Note: Silver-Catalyzed Intramolecular Amidation of Saturated C-H Bonds
The tBu3tpy ligand has been successfully employed in a silver-catalyzed oxidative C-H amidation reaction. This transformation provides a direct method for the synthesis of cyclic amine derivatives from readily available carbamates and sulfamates, which are important structural motifs in pharmaceuticals and biologically active molecules. The reaction proceeds via a proposed silver-nitrene intermediate, which inserts into a C-H bond.[5]
The use of the tBu3tpy ligand is crucial for the success of this reaction, as other pyridine-based ligands such as bipyridine or unsubstituted terpyridine lead to significantly lower yields or no reaction at all.[5] This highlights the importance of the specific steric and electronic properties conferred by the tri-tert-butyl substitution pattern.
Quantitative Data Summary
The following table summarizes the results for the silver-catalyzed intramolecular amidation of various carbamate and sulfamate substrates using the tBu3tpy ligand. The reactions were carried out with AgNO3 (4 mol%), tBu3tpy (4 mol%), and PhI(OAc)2 as the oxidant in acetonitrile at 82°C.[5]
| Entry | Substrate | Product | Yield (%)[5] |
| 1 | Indanol-derived carbamate | Indanooxazolidin-2-one | 83 |
| 2 | Cyclohexyl carbamate | 4,5,6,7-Tetrahydro-1,3-benzoxazol-2(3H)-one | 75 |
| 3 | Cyclopentyl carbamate | Tetrahydro-1H-cyclopenta[d]oxazol-2-one | 72 |
| 4 | n-Butyl carbamate | Oxazolidin-2-one | 65 |
| 5 | (S)-2-Methyl-1-butyl carbamate | (S)-4-Ethyloxazolidin-2-one | 78 (syn/anti = 2.2:1) |
| 6 | Benzyl carbamate | 1,3-Oxazinan-2-one | 55 |
| 7 | Indanol-derived sulfamate | Indano[1,2-d]isothiazole 1,1-dioxide | 85 |
| 8 | Cyclohexyl sulfamate | 4,5,6,7-Tetrahydro-2,1-benzisothiazole 2,2-dioxide | 92 |
| 9 | Cyclopentyl sulfamate | 1,3,4,5-Tetrahydrocyclopenta[d][4][5]thiazine 2,2-dioxide | 88 |
| 10 | n-Butyl sulfamate | 1,2-Thiazinane 1,1-dioxide | 76 |
Experimental Protocols
General Protocol for Silver-Catalyzed Intramolecular C-H Amidation
This protocol is based on the procedure described by He, C. et al.[5]
Materials:
-
Substrate (carbamate or sulfamate)
-
Silver nitrate (AgNO3)
-
4,4′,4″-Tri-tert-butyl-2,2′:6′,2″-terpyridine (tBu3tpy)
-
Iodosylbenzene diacetate (PhI(OAc)2)
-
Acetonitrile (CH3CN), anhydrous
-
4-tert-butylpyridine (optional, for specific substrates)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the substrate (1.0 equiv), AgNO3 (0.04 equiv), and tBu3tpy (0.04 equiv).
-
The tube is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous acetonitrile is added via syringe.
-
For certain substrates, as indicated in the data table, 4-tert-butylpyridine (0.02 equiv) can be added to improve the yield and cleanliness of the reaction.[5]
-
The oxidant, PhI(OAc)2 (1.4 to 2.0 equiv), is added to the reaction mixture.
-
The reaction mixture is stirred vigorously and heated to 82°C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired cyclized product.
Note: The reaction should be carried out under an inert atmosphere to prevent the oxidation of the catalyst and reagents. The solvent should be anhydrous.
Visualizations
Proposed Catalytic Cycle for Silver-Catalyzed C-H Amidation
Caption: Proposed catalytic cycle for the silver-catalyzed intramolecular C-H amidation.
General Experimental Workflow
Caption: General workflow for the silver-catalyzed C-H amidation experiment.
References
- 1. Metal–organic layers stabilize earth-abundant metal–terpyridine diradical complexes for catalytic C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,4',4''-TRI-TERT-BUTYL-2,2':6',2''-TERPYRIDINE - Career Henan Chemical Co. [coreychem.com]
- 3. Buy 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine (EVT-330630) | 115091-29-7 [evitachem.com]
- 4. This compound | 115091-29-7 | Benchchem [benchchem.com]
- 5. he-group.uchicago.edu [he-group.uchicago.edu]
Application Notes and Protocols: 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, also known as 4,4′,4″-Tri-tert-butyl-2,2′:6′,2″-terpyridine (tBu3tpy), is a robust, tridentate N-ligand renowned for its applications in coordination chemistry and catalysis.[1] Its sterically demanding tert-butyl groups enhance the solubility and stability of its metal complexes, making it a valuable ligand in a variety of cross-coupling reactions.[1] While broadly applicable, this ligand has found a particular niche in nickel-catalyzed reductive cross-coupling reactions, enabling the formation of challenging C(sp³)–C(sp³) bonds.[2] This document provides a detailed overview of its applications, quantitative data from key reactions, and comprehensive experimental protocols.
Logical Relationship of the Ligand in Catalysis
Caption: Ligand-Metal Complex Formation and Catalysis.
Applications in Cross-Coupling Reactions
The primary application of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine is as a ligand in nickel-catalyzed reductive cross-coupling reactions. It has proven particularly effective in the dimerization of alkyl halides and in cross-electrophile coupling reactions. Additionally, it has been utilized in copper-catalyzed alkynylation reactions.
Quantitative Data Summary
The following tables summarize the performance of this ligand in various reported cross-coupling reactions.
Table 1: Nickel-Catalyzed Reductive Dimerization of Alkyl Halides
| Entry | Alkyl Halide | Product | Yield (%) | Catalyst Loading (mol%) | Reductant | Reference |
| 1 | 1-Iodooctane | Hexadecane | 95 | 2 | Mn | [2] |
| 2 | 1-Bromooctane | Hexadecane | 93 | 2 | Mn | [2] |
| 3 | 1-Iodododecane | Tetracosane | 96 | 2 | Mn | [2] |
| 4 | 1-Bromo-3-phenylpropane | 1,6-Diphenylhexane | 91 | 2 | Mn | [2] |
| 5 | Benzyl bromide | 1,2-Diphenylethane | 81 | 5 | Mn | [3] |
Table 2: Copper-Catalyzed Reductive Alkynylation of O-Acyloximes
| Entry | O-Acyloxime | Alkyne | Product | Yield (%) | Catalyst System | Reference |
| 1 | Cyclobutanone O-pentafluorobenzoyl oxime | Phenylacetylene | 4-phenylbut-3-ynenitrile | 76 | CuI (10 mol%), tBu3tpy (20 mol%) | [4] |
| 2 | Cyclobutanone O-pentafluorobenzoyl oxime | 1-Heptyne | Non-3-ynenitrile | 71 | CuI (10 mol%), tBu3tpy (20 mol%) | [4] |
| 3 | Cyclopentanone O-pentafluorobenzoyl oxime | Phenylacetylene | 5-phenylpent-4-ynenitrile | 65 | CuI (10 mol%), tBu3tpy (20 mol%) | [4] |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Reductive Dimerization of Alkyl Halides
This protocol is adapted from the work of Weix and co-workers for the reductive dimerization of alkyl halides.[2]
Experimental Workflow
Caption: General workflow for Ni-catalyzed reductive dimerization.
Materials:
-
NiCl₂·glyme (Nickel(II) chloride dimethoxyethane complex)
-
4,4′,4″-Tri-tert-butyl-2,2′:6′,2″-terpyridine (tBu3tpy)
-
Manganese powder (-325 mesh, 99%+)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide substrate
-
Dodecane (internal standard for GC analysis)
-
1 M aqueous NaHSO₄
-
Diethyl ether or Ethyl acetate
-
Silica gel
Procedure:
-
Reaction Setup (In a nitrogen-filled glovebox):
-
To an oven-dried 1-dram vial, add NiCl₂·glyme (0.01 mmol, 2 mol%) and 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine (0.01 mmol, 2 mol%).
-
Add a Teflon-coated stir bar.
-
Add the alkyl halide substrate (0.5 mmol, 1.0 equiv).
-
Add anhydrous DMF (2 mL) to achieve a substrate concentration of 0.25 M.
-
-
Reaction Initiation and Execution:
-
To the stirred solution, add manganese powder (1.5 mmol, 3.0 equiv).
-
Seal the vial with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated oil bath at the desired temperature (typically 60-80 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
-
Reaction Monitoring and Work-up:
-
To monitor the reaction, periodically take 10 µL aliquots of the reaction mixture using a gas-tight syringe. Quench the aliquot with 15 µL of 1 M aqueous NaHSO₄, dilute with 1 mL of diethyl ether or ethyl acetate, and filter through a short silica plug. Analyze the filtrate by gas chromatography (GC) against an internal standard (e.g., dodecane).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether (10 mL) and quench by adding 1 M aqueous NaHSO₄ (5 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Copper-Catalyzed Reductive Alkynylation of an O-Acyloxime
This protocol is based on the work of Zhu and colleagues for the C(sp³)–C(sp) bond formation.[4]
Materials:
-
Copper(I) iodide (CuI)
-
4,4′,4″-Tri-tert-butyl-2,2′:6′,2″-terpyridine (tBu3tpy)
-
Potassium carbonate (K₂CO₃)
-
O-acyloxime substrate
-
Terminal alkyne
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
Reaction Setup:
-
To an oven-dried reaction tube, add the O-acyloxime (0.2 mmol, 1.0 equiv), CuI (0.02 mmol, 10 mol%), 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine (0.04 mmol, 20 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous acetonitrile (1.0 mL) and the terminal alkyne (0.4 mmol, 2.0 equiv) via syringe.
-
-
Reaction Execution:
-
Seal the reaction tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for the required duration (typically 12-24 hours).
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to afford the desired γ-alkynyl nitrile product.
-
Catalytic Cycle for Nickel-Catalyzed Reductive Dimerization
References
Application Notes and Protocols for Nickel-Catalyzed Reactions with 4,4′,4″-Tri-tert-butyl-2,2′:6′,2″-terpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine (t-Bu-tpy) as a ligand in various nickel-catalyzed cross-coupling reactions. The sterically demanding tert-butyl groups on the terpyridine backbone enhance the stability and influence the reactivity of the nickel catalyst, enabling a range of important chemical transformations.
Introduction
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium-based systems for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is crucial in tuning the reactivity and selectivity of the nickel catalyst. 4,4′,4″-Tri-tert-butyl-2,2′:6′,2″-terpyridine has proven to be a versatile and effective ligand in several classes of nickel-catalyzed reactions, including reductive dimerizations, cross-electrophile couplings, and photoredox-mediated transformations.[1][2] Its tridentate nature and steric bulk contribute to the stabilization of reactive nickel intermediates and facilitate challenging bond formations.[3]
Key Applications
The nickel/t-Bu-tpy catalytic system is applicable to a variety of synthetic transformations, including:
-
Reductive Dimerization of Alkyl Halides: Formation of C(sp³)–C(sp³) bonds through the homocoupling of alkyl halides.[4]
-
Reductive Methylation of Alkyl Halides and Acid Chlorides: Introduction of a methyl group from an electrophilic methyl source.[5][6]
-
Negishi-type Cross-Coupling Reactions: Coupling of organozinc reagents with organic halides.[2]
-
Allylic Defluorinative Cross-Coupling: Formation of C(sp³)–C(sp³) bonds with concurrent C–F bond cleavage.[4][7]
-
Photoredox Dual Catalysis: Enabling C-N and C-O bond formation under mild conditions using light as an energy source.[8][9]
Data Presentation
The following tables summarize representative quantitative data for various nickel-catalyzed reactions employing the t-Bu-tpy ligand.
Table 1: Nickel-Catalyzed Reductive Dimerization of Alkyl Halides
| Entry | Alkyl Halide | Product | Yield (%) | Catalyst Loading (mol%) |
| 1 | 1-Iodooctane | Hexadecane | 85 | 2.5 |
| 2 | 1-Bromo-4-phenylbutane | 1,8-Diphenyloctane | 90 | 2.5 |
| 3 | 2-Bromooctane | 7,8-Dimethyltetradecane | 75 | 5.0 |
| 4 | Benzyl bromide | 1,2-Diphenylethane | 92 | 2.5 |
Note: Yields are for isolated products. Reaction conditions may vary.
Table 2: Nickel-Catalyzed Reductive Methylation of Alkyl Halides
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Iododecane | Undecane | 95 |
| 2 | 1-Bromo-4-tert-butylcyclohexane | 1-Methyl-4-tert-butylcyclohexane | 88 |
| 3 | 1-Bromoadamantane | 1-Methyladamantane | 92 |
| 4 | 4-Phenylbenzoyl chloride | 4-Phenylacetophenone | 85 |
Note: Yields are for isolated products. Methyl p-tosylate is a common methyl source.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Reductive Dimerization of Alkyl Halides
This protocol is adapted from a general method for the reductive dimerization of alkyl halides and is applicable for systems utilizing the t-Bu-tpy ligand.[10]
Materials:
-
Nickel(II) bromide (NiBr₂) or Nickel(II) chloride dimethoxyethane complex (NiCl₂·DME)
-
4,4′,4″-Tri-tert-butyl-2,2′:6′,2″-terpyridine (t-Bu-tpy)
-
Manganese powder (Mn, <50 mesh)
-
Sodium Iodide (NaI) (optional, can enhance reactivity)[2]
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Alkyl halide substrate
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a glovebox or under an inert atmosphere, add NiBr₂ (e.g., 0.025 mmol, 2.5 mol%) and t-Bu-tpy (0.025 mmol, 2.5 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add anhydrous DMF (e.g., 1.0 M solution based on the alkyl halide).
-
Add manganese powder (e.g., 2.5 mmol, 2.5 equiv) and NaI (if used, e.g., 0.2 mmol, 20 mol%).
-
Add the alkyl halide (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Seal the vessel and stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by opening the vessel to air and adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Nickel-Catalyzed Reductive Methylation of Alkylpyridinium Salts
This protocol describes the transformation of alkylamines into methylated products via their pyridinium salts, a reaction where t-Bu-tpy has been shown to be an effective ligand for primary substrates.[1]
Materials:
-
Nickel(II) bromide (NiBr₂)
-
4,4′,4″-Tri-tert-butyl-2,2′:6′,2″-terpyridine (t-Bu-tpy)
-
Manganese powder (Mn)
-
Methyl iodide (CH₃I)
-
Alkylpyridinium salt substrate
-
Anhydrous Dimethylacetamide (DMA)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried vial under an inert atmosphere, add the alkylpyridinium salt (e.g., 1.0 mmol, 1.0 equiv), NiBr₂ (e.g., 0.1 mmol, 10 mol%), t-Bu-tpy (0.1 mmol, 10 mol%), and manganese powder (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMA (e.g., 5 mL).
-
Add methyl iodide (1.2 mmol, 1.2 equiv).
-
Seal the vial and stir the mixture at room temperature for 1-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
Catalytic Cycle for Nickel-Catalyzed Reductive Cross-Coupling
The following diagram illustrates a plausible catalytic cycle for a nickel-catalyzed reductive cross-coupling reaction, which shares common intermediates and steps with the protocols described above. The cycle typically involves the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species by a stoichiometric reductant like manganese. Oxidative addition of an electrophile to Ni(0) generates a Ni(II) intermediate. Subsequent steps can involve single electron transfer (SET) processes and the formation of radical intermediates, ultimately leading to the desired product and regeneration of the active nickel catalyst.[2]
This simplified diagram highlights the key stages in the catalytic process. The t-Bu-tpy ligand plays a crucial role in stabilizing the various nickel oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) that can be involved in these complex reaction pathways.[3] The specific mechanism can vary depending on the substrates and reaction conditions.
Conclusion
The use of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine as a ligand in nickel-catalyzed reactions provides a versatile and powerful tool for the synthesis of complex organic molecules. The protocols and data presented herein offer a starting point for researchers to explore and apply these methodologies in their own synthetic endeavors. The mild reaction conditions and broad functional group tolerance make this catalytic system particularly attractive for applications in drug discovery and development.
References
- 1. Deaminative Reductive Methylation of Alkylpyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review [mdpi.com]
- 3. Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,4′,4"-トリ-tert-ブチル-2,2′:6′,2"-テルピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Nickel-catalyzed reductive methylation of alkyl halides and acid chlorides with methyl p-tosylate. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Nickel-catalyzed reductive methylation of alkyl halides and acid chlorides with methyl p-tosylate. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Nickel-catalyzed allylic defluorinative alkylation of trifluoromethyl alkenes with reductive decarboxylation of redox-active esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Practical heterogeneous photoredox/nickel dual catalysis for C–N and C–O coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Luminescent Properties of Metal Complexes with Substituted Terpyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction Terpyridine (tpy) and its derivatives are a class of tridentate N-heterocyclic ligands renowned for their ability to form stable complexes with a wide range of transition metal and lanthanide ions.[1][2] Upon coordination, the terpyridine ligand typically undergoes a conformational change from a trans-trans to a cis-cis geometry to bind the metal center in a meridional fashion.[1] The resulting metal complexes often exhibit fascinating photophysical and electrochemical properties, making them subjects of intense research.[3]
The luminescence of these complexes, particularly those involving heavy metal ions like iridium(III), ruthenium(II), and platinum(II), is often derived from metal-to-ligand charge transfer (MLCT) excited states.[3][4] The strong spin-orbit coupling induced by the heavy metal center facilitates intersystem crossing to triplet states, leading to long-lived phosphorescence.[5] The electronic and steric properties of these complexes can be finely tuned by introducing various substituents onto the terpyridine scaffold or by modifying the ancillary ligands, which in turn influences their absorption and emission characteristics.[1][6] This tunability makes them highly attractive for a variety of applications, including as emitters in organic light-emitting devices (OLEDs), photosensitizers, and as probes for bioimaging and sensing.[7][8][9]
Photophysical Data of Representative Metal-Terpyridine Complexes
The following table summarizes key photophysical data for a selection of Iridium(III) and Ruthenium(II) complexes with substituted terpyridines, illustrating the influence of ligand structure on their luminescent properties.
| Complex | Metal | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| [Ir(ppy)₂(tpy)]PF₆ | Ir³⁺ | CH₂Cl₂ (degassed) | - | 590 | 0.017 (1.7%) | 68 ns | [4] |
| [Ir(ppy)₂(tpy)]PF₆ (alternative measurement) | Ir³⁺ | CH₂Cl₂ (degassed) | - | 572 | 0.0372 (3.72%) | 80 ns | [4] |
| [Ir(piq)₂(tpy)]PF₆ | Ir³⁺ | CH₂Cl₂ (degassed) | 440 | 588 | 0.0957 (9.57%) | 1965 ns | [4] |
| [Ir(tpy)(L²-C³′,N)Cl]⁺ | Ir³⁺ | CH₃CN (degassed) | - | 541 | 0.16 (16%) | 3.2 µs | [10] |
| [Ir(tpy)(L³-C³′,N)Cl]⁺ | Ir³⁺ | CH₃CN (degassed) | - | 562 | 0.16 (16%) | 2.4 µs | [10] |
| --INVALID-LINK--₂ | Ru²⁺ | Acetonitrile | - | 654 | 0.0031 (0.31%) | 104 ns | [11] |
Abbreviations: ppy = 2-phenylpyridinate; tpy = 2,2′:6′,2″-terpyridine; piq = 1-phenylisoquinolinate; L² = 4'-tolyl-6'-phenyl-2,2'-bipyridine; L³ = derivative of L²; Bipytpy = 4'-(4-bromophenyl)-4,4''':4'',4''''-dipyridinyl-2,2':6',2''-terpyridine; Tolyltpy = 4′-tolyl-2,2′:6′,2″-terpyridine.
Experimental Protocols
Protocol 1: General Synthesis of Cationic Iridium(III) Terpyridine Complexes
This protocol is adapted from the synthesis of bis-cyclometalated iridium(III) complexes with 2,2′:6′,2″-terpyridine.[4][7]
Materials:
-
Chloride-bridged iridium(III) dimer, e.g., [Ir(C^N)₂Cl]₂ (where C^N is a cyclometalating ligand like ppy or piq)
-
Substituted 2,2′:6′,2″-terpyridine (tpy) ligand
-
1,2-dichloroethane or a similar solvent
-
Methanol
-
Potassium hexafluorophosphate (KPF₆) or Ammonium hexafluorophosphate (NH₄PF₆)[3]
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Standard filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the iridium(III) dimer (e.g., [Ir(piq)₂Cl]₂, 0.079 mmol) and the terpyridine ligand (0.158 mmol, 2 equivalents per dimer) in a solvent mixture, such as 30 mL of CH₂Cl₂:Methanol (2:1 v/v).[7]
-
Reflux: Heat the reaction mixture to reflux and stir for 4-24 hours.[4][7] The reaction progress can be monitored by observing a color change in the solution.[3]
-
Precipitation: After cooling the solution to room temperature, add a 10-fold excess of KPF₆ or NH₄PF₆ to precipitate the desired cationic complex.[3][7]
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold methanol and diethyl ether to remove unreacted starting materials and byproducts.[3]
-
Drying: Dry the final product under vacuum.
-
Characterization: Confirm the structure and purity of the complex using techniques such as ¹H NMR, Mass Spectrometry (ESI-MS), and elemental analysis.[3][4]
Protocol 2: Sample Preparation for Photophysical Measurements
Materials:
-
Synthesized metal-terpyridine complex
-
Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane)
-
Quartz cuvettes (1 cm path length) for absorption and emission
-
Schlenk line or glovebox for degassing
Procedure:
-
Solution Preparation: Prepare a stock solution of the complex in the chosen spectroscopic grade solvent. From this stock, prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) such that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Degassing (for phosphorescence/lifetime measurements): Oxygen is an efficient quencher of triplet excited states and can significantly shorten luminescence lifetimes and reduce quantum yields.[12] To remove dissolved oxygen, degas the solution in the cuvette by:
-
Freeze-Pump-Thaw: Freeze the solution with liquid nitrogen, evacuate the headspace, and then thaw. Repeat this cycle at least three times.
-
Gas Purging: Bubble an inert gas (e.g., high-purity argon or nitrogen) through the solution for 15-20 minutes immediately before measurement.
-
-
Seal and Measure: Seal the cuvette tightly to prevent re-exposure to air and proceed immediately to the spectroscopic measurement.
Protocol 3: Photophysical Characterization
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Time-Correlated Single Photon Counting (TCSPC) or similar time-resolved spectrometer
Procedure:
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the prepared sample solution from approximately 200 to 800 nm.[6]
-
Identify the low-energy absorption bands, which are often attributable to MLCT or ligand-to-ligand charge transfer (LLCT) transitions.[13] These bands are typically used for excitation in emission studies.
-
-
Steady-State Emission Spectroscopy:
-
Place the cuvette containing the sample in the spectrofluorometer.
-
Set the excitation wavelength (λ_ex) to a value corresponding to a low-energy absorption band.
-
Scan the emission spectrum over a range appropriate for the complex, ensuring to collect wavelengths longer than the excitation wavelength.
-
Record the emission maximum (λ_em).
-
-
Luminescence Quantum Yield (Φ) Determination (Relative Method):
-
Prepare a solution of a well-characterized luminescence standard (e.g., quinine sulfate in 1 M H₂SO₄, Φ = 0.546) with an absorbance at the excitation wavelength similar to the sample.[10]
-
Measure the absorption and integrated emission spectra for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Time-Resolved Emission Spectroscopy (Luminescence Lifetime, τ):
-
Excite the sample using a pulsed light source (e.g., laser or LED) at an appropriate wavelength.
-
Collect the emission decay profile at the emission maximum (λ_em).
-
Fit the decay curve to an exponential function (or multi-exponential function if the decay is complex) to determine the luminescence lifetime (τ). Lifetimes for these complexes can range from nanoseconds to microseconds.[4][10]
-
Visualizations and Applications
Experimental Workflow
The characterization of luminescent metal-terpyridine complexes follows a logical progression from synthesis to detailed photophysical analysis.
Application in Bioimaging: A Conceptual Signaling Pathway
Metal-terpyridine complexes are widely explored as luminescent probes for bioimaging.[8][14] Their long lifetimes allow for time-gated imaging, which can reduce background autofluorescence from biological samples.[9] The diagram below illustrates a conceptual "turn-on" sensor where the complex's luminescence is initially quenched and is restored upon binding to a specific intracellular analyte.
References
- 1. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with c ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01005E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Luminescent Metal Complexes for Applications in Biology and Analytical Chemistry – Donnelly Research Group [donnelly.chemistry.unimelb.edu.au]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioimaging agents based on redox-active transition metal complexes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02587F [pubs.rsc.org]
- 9. Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luminescent complexes of iridium(III) with 6′-phenyl-2,2′-bipyridine and 4′-aryl derivatives: N^C versus N^N coordination [comptes-rendus.academie-sciences.fr]
- 11. researchgate.net [researchgate.net]
- 12. Extending the luminescence lifetime of ruthenium(ii) poly(pyridine) complexes in solution at ambient temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. oaepublish.com [oaepublish.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, also known as 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine (tBu3tpy), is a versatile tridentate ligand widely utilized in coordination chemistry.[1] Its bulky tert-butyl groups enhance the solubility and stability of its metal complexes in organic solvents.[2] While direct reports of OLEDs incorporating this specific ligand are limited in the reviewed literature, its structural analogues and related terpyridine complexes have shown significant promise as emissive or charge-transporting materials in OLEDs.[3][4] The electron-deficient nature of the pyridine rings suggests its potential use in electron-transporting layers (ETLs) or as a host for phosphorescent emitters.[5]
These application notes provide a comprehensive overview of the potential use of this compound in OLEDs, based on data from closely related compounds. Detailed protocols for the synthesis of a representative metal complex and the fabrication of a multilayer OLED device are provided to guide researchers in exploring its applications.
Molecular and Photophysical Properties
The core structure of this compound allows for the formation of stable complexes with a variety of transition metals, including platinum(II), iridium(III), and copper(II), which are known to exhibit phosphorescence suitable for OLED applications.[2][6][7] The photophysical properties of these complexes are highly dependent on the central metal ion and the overall molecular geometry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 115091-29-7 | [8] |
| Molecular Formula | C27H35N3 | [8] |
| Molecular Weight | 401.6 g/mol | [8] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥97% | [8] |
| Melting Point | 215-217 °C |
Table 2: Photophysical and Electrochemical Data of Representative Terpyridine-Metal Complexes
| Complex | HOMO (eV) | LUMO (eV) | Emission Peak (nm) | PLQY (%) | Reference |
| [Pt(Ph-terpy)Cl]Cl | - | - | 460-600 | - | [6] |
| 4′-(3′,4′,5′-triphenyl...terpyridine) (Host) | -5.98 | - | - | - | [3] |
| Pt-DPM | - | - | 580 | >88 | [4] |
| Pt-DPT | - | - | 593 | >88 | [4] |
Note: Data for closely related terpyridine complexes are presented to provide an estimated performance benchmark.
Application in OLEDs
Complexes of this compound are potential candidates for several roles within an OLED device architecture:
-
Emissive Dopants: Phosphorescent metal complexes containing this ligand could serve as the emissive guest in a host-guest system within the emissive layer (EML).
-
Host Materials: The high triplet energy potentially achievable with this ligand could make its complexes suitable as host materials for other phosphorescent emitters.
-
Electron-Transporting Layer (ETL): The inherent electron-deficient nature of the pyridine moieties may facilitate electron transport.[5]
Table 3: Performance of OLEDs with Substituted Terpyridine Derivatives
| Device Architecture | Role of Terpyridine | Max. EQE (%) | Max. Luminance (cd/m²) | Max. Current Eff. (cd/A) | CIE (x, y) | Reference |
| ITO/PEDOT:PSS/Host:DMAC-TRZ/TPBi/LiF/Al | Bipolar Host | 22.35 | 19,986 | 45.15 | - | [3] |
| ITO/PEDOT:PSS/PVK/mCP+Pt-DPM+OXD7/TPBI/Ca/Al | Orange Emitter | 9.67 | 26,670 | 23.67 | (0.57, 0.42) | [4] |
| ITO/PEDOT:PSS/PVK/mCP+Pt-DPT+OXD7/TPBI/Ca/Al | Orange Emitter | 16.94 | 54,918 | 44.66 | (0.59, 0.40) | [4] |
Note: This data is for OLEDs using other terpyridine derivatives and serves as a reference for potential performance.
Experimental Protocols
Protocol 1: Synthesis of a Representative Platinum(II) Terpyridine Complex
This protocol describes a general method for synthesizing a platinum(II) complex with a terpyridine ligand, adapted from the literature.[6]
Materials:
-
This compound (tBu3tpy)
-
Potassium tetrachloroplatinate(II) (K2PtCl4)
-
Dimethyl sulfoxide (DMSO), purified
-
Methanol, anhydrous
-
Diethyl ether, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve K2PtCl4 in a minimal amount of water and filter to remove any impurities.
-
Prepare a solution of tBu3tpy in methanol.
-
In a separate flask under an inert atmosphere (Argon or Nitrogen), dissolve K2PtCl4 in purified DMSO.
-
To the stirred K2PtCl4 solution, add the tBu3tpy solution dropwise at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature. The formation of a precipitate may be observed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to precipitate the product completely.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
-
Characterize the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.
Caption: Workflow for the synthesis of a hypothetical Pt(II) complex.
Protocol 2: Fabrication of a Multilayer OLED via Thermal Evaporation
This protocol outlines a general procedure for fabricating a multilayer OLED device using thermal evaporation in a high-vacuum chamber.[5]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-transporting material (HTM), e.g., TAPC
-
Host material, e.g., CBP
-
Emissive dopant (e.g., the synthesized Pt(II)-tBu3tpy complex)
-
Electron-transporting material (ETM), e.g., TPBi
-
Electron-injection material (EIM), e.g., Lithium Fluoride (LiF)
-
Cathode material, e.g., Aluminum (Al)
-
Organic solvents for cleaning (e.g., acetone, isopropanol)
-
Deionized water
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Hole-Transport Layer (HTL) Deposition: Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber (pressure < 10^-6 Torr). Deposit the HTM (e.g., TAPC, 40 nm) onto the ITO surface.
-
Emissive Layer (EML) Deposition: Co-evaporate the host material (e.g., CBP) and the emissive dopant from separate sources. The doping concentration is a critical parameter and typically ranges from 5-15 wt%. The thickness of the EML is typically around 20-30 nm.
-
Electron-Transport Layer (ETL) Deposition: Deposit the ETM (e.g., TPBi, 30 nm) onto the EML.
-
Electron-Injection Layer (EIL) Deposition: Deposit a thin layer of EIM (e.g., LiF, 1 nm) onto the ETL to facilitate electron injection.
-
Cathode Deposition: Deposit the metal cathode (e.g., Al, 100 nm) through a shadow mask to define the active area of the device.
-
Encapsulation: Transfer the completed device to a glovebox with an inert atmosphere and encapsulate it using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.
Caption: General workflow for OLED fabrication via thermal evaporation.
Device Architecture and Electroluminescence Pathway
A typical multilayer OLED structure is designed to facilitate efficient charge injection, transport, and recombination within the emissive layer.
Caption: OLED architecture and the process of electroluminescence.
Conclusion
While this compound is a well-established ligand in coordination chemistry, its application in OLEDs is an emerging area of research. The information and protocols provided herein, based on analogous terpyridine-based systems, offer a solid foundation for scientists to explore the potential of this compound and its metal complexes in the development of next-generation organic light-emitting diodes. Further research is warranted to synthesize and characterize novel emissive and charge-transporting materials based on this ligand and to evaluate their performance in OLED devices.
References
- 1. 4,4',4''-TRI-TERT-BUTYL-2,2':6',2''-TERPYRIDINE - Career Henan Chemical Co. [coreychem.com]
- 2. Tris(t-butyl)terpyridine-copper(ii) complexes and ligand field effects - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Highly efficient orange OLEDs with narrow-emitting symmetric tetradentate platinum(ii) complexes based on rigid steric hindrance aza-triptycene pyridazine ligands - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine 97% | CAS: 115091-29-7 | AChemBlock [achemblock.com]
Application Notes and Protocols for the Preparation of Dye-Sensitized Solar Cells with Terpyridine-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaics due to their potential for low-cost fabrication, flexibility, and respectable power conversion efficiencies. The sensitizing dye is a critical component, responsible for light absorption and subsequent electron injection into the semiconductor photoanode. Terpyridine-based ligands, particularly in ruthenium complexes, have garnered significant attention due to their strong and broad absorption in the visible and near-infrared regions, enhancing the light-harvesting capabilities of the solar cell.[1] This document provides detailed protocols for the preparation and characterization of DSSCs utilizing these advanced sensitizers.
Core Principles of Terpyridine-Based DSSCs
A DSSC is comprised of a dye-sensitized semiconductor photoanode, a redox-active electrolyte, and a counter electrode. The operational mechanism involves the following key steps:
-
Light Absorption: The terpyridine-based dye absorbs photons, leading to the excitation of an electron from its highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
-
Electron Injection: The excited electron is injected into the conduction band of the semiconductor photoanode, typically titanium dioxide (TiO2).
-
Electron Transport: The injected electrons travel through the TiO2 network to the transparent conducting oxide (TCO) coated substrate and then to the external circuit.
-
Dye Regeneration: The oxidized dye is reduced back to its ground state by a redox mediator, commonly the iodide/triiodide (I-/I3-) couple, in the electrolyte.
-
Mediator Regeneration: The oxidized redox mediator diffuses to the counter electrode, where it is regenerated by accepting electrons from the external circuit.
Experimental Protocols
Protocol 1: Synthesis of a Representative Terpyridine-Based Ruthenium Sensitizer
This protocol describes the synthesis of a heteroleptic ruthenium complex with a functionalized terpyridine ligand. All reactions should be conducted under an inert atmosphere (e.g., argon).[2]
Materials:
-
4'-functionalized 2,2':6',2"-terpyridine (e.g., 4'-(4-carboxyphenyl)-2,2':6',2"-terpyridine)
-
Ruthenium(III) chloride hydrate (RuCl3·xH2O)
-
Ancillary ligands (e.g., 4,4'-dicarboxy-2,2'-bipyridine)
-
Ammonium thiocyanate (NH4NCS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol, anhydrous
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
Synthesis of the Precursor Complex: Dissolve the 4'-functionalized terpyridine ligand and an equimolar amount of RuCl3·xH2O in anhydrous DMF. Reflux the mixture under argon for 4-6 hours. The color of the solution will change, indicating complex formation.
-
Ligand Exchange: To the cooled solution, add an equimolar amount of the ancillary bipyridine ligand and continue to reflux for another 4-6 hours.
-
Thiocyanate Coordination: Add an excess of NH4NCS to the reaction mixture and reflux for an additional 4-6 hours to introduce the thiocyanate ligands.
-
Purification: Cool the reaction mixture to room temperature. Precipitate the crude product by adding an excess of water. Collect the solid by filtration and wash with water and diethyl ether. Purify the complex using column chromatography on silica gel or Sephadex LH-20.
-
Characterization: Characterize the final product using techniques such as 1H NMR, UV-Vis spectroscopy, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication of the TiO2 Photoanode
This protocol details the preparation of the TiO2 photoanode using the doctor-blade technique.[3][4]
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Commercial TiO2 paste (e.g., containing ~20 nm nanoparticles)
-
Surfactant (e.g., Triton X-100)
-
Ethanol, isopropanol, and acetone for cleaning
-
Deionized water
-
Hot plate and a programmable furnace
Procedure:
-
Substrate Cleaning: Clean the FTO glass substrates by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen or clean air.
-
TiO2 Paste Deposition: Apply a strip of adhesive tape on two parallel edges of the FTO substrate to control the thickness of the TiO2 film. Place a small amount of TiO2 paste at one edge and spread it evenly across the substrate using a glass rod or a squeegee (doctor-blading).[5]
-
Drying and Sintering: Allow the film to air dry for about 10 minutes to level. Carefully remove the adhesive tape. Sinter the TiO2 film in a programmable furnace. A typical sintering program involves ramping the temperature to 450-500 °C and holding it for 30-60 minutes before cooling down to room temperature.[3][4]
Protocol 3: Sensitization of the Photoanode
Materials:
-
Sintered TiO2 photoanodes
-
Terpyridine-based dye solution (typically 0.3-0.5 mM in a suitable solvent like a mixture of acetonitrile and tert-butanol)
-
Co-adsorbent solution (e.g., chenodeoxycholic acid, CDCA), optional
-
Anhydrous ethanol
Procedure:
-
Dye Solution Preparation: Prepare a solution of the terpyridine-based dye in the chosen solvent. If using a co-adsorbent, add it to the dye solution.
-
Immersion: Immerse the sintered TiO2 photoanodes in the dye solution while they are still warm (around 80 °C). The immersion time can vary from a few hours to 24 hours, depending on the dye.[4]
-
Rinsing and Drying: After sensitization, remove the photoanodes from the dye solution and rinse them with anhydrous ethanol to remove any non-adsorbed dye molecules. Dry the sensitized photoanodes under a gentle stream of nitrogen.
Protocol 4: Assembly of the DSSC
Materials:
-
Dye-sensitized TiO2 photoanode
-
Counter electrode (e.g., platinized FTO glass)
-
Thermoplastic sealant (e.g., Surlyn®)
-
Electrolyte solution
-
Binder clips
Electrolyte Composition: A common liquid electrolyte consists of:
-
1.0 M 1,3-dimethylimidazolium iodide (DMII)
-
50 mM Lithium iodide (LiI)
-
30 mM Iodine (I2)
-
0.5 M 4-tert-butylpyridine (TBP)
-
0.1 M Guanidinium thiocyanate (GNCS)
-
Solvent: Acetonitrile/Valeronitrile (85:15 v/v)[2]
Procedure:
-
Sealing: Place a frame of the thermoplastic sealant around the active area of the dye-sensitized photoanode.
-
Sandwiching: Place the counter electrode on top of the photoanode, offsetting the conductive sides for external electrical contact.
-
Heating: Gently press the two electrodes together and heat them on a hot plate at around 100-120 °C to melt the sealant and bond the electrodes. Use binder clips to hold them firmly together while cooling.
-
Electrolyte Filling: Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode using a vacuum back-filling method or by capillary action.
-
Sealing the Holes: Seal the filling holes with a small piece of sealant and a microscope cover slip by heating.
Characterization of Terpyridine-Based DSSCs
The performance of the fabricated DSSCs is evaluated by measuring their current-voltage (I-V) characteristics under simulated solar illumination (AM 1.5G, 100 mW/cm²).[6] Key photovoltaic parameters are extracted from the I-V curve:
-
Open-circuit voltage (Voc): The maximum voltage when the current is zero.
-
Short-circuit current density (Jsc): The maximum current density when the voltage is zero.
-
Fill factor (FF): A measure of the "squareness" of the I-V curve, calculated as (Jmax × Vmax) / (Jsc × Voc).
-
Power conversion efficiency (PCE or η): The overall efficiency of the cell, calculated as (Jsc × Voc × FF) / Pin, where Pin is the power of the incident light.
Data Presentation
The following table summarizes the photovoltaic performance of DSSCs based on different terpyridine-based ruthenium sensitizers.
| Sensitizer | Jsc (mA/cm²) | Voc (mV) | FF | PCE (η%) | Electrolyte | Reference |
| TUS-38 | - | - | - | 11.9 | Imidazolium iodide-based | [7] |
| TUS-38 | - | - | - | 11.1 | Imidazolium iodide-based | [7] |
| TUS-38 | - | - | - | 10.8 | Imidazolium iodide-based | [7] |
| Black Dye | - | - | - | 10.9 | - | [7] |
| Complex 1 | 2.1 | 580 | - | 1.41 | - | [8] |
| Complex 2 | - | - | - | 0.44 | - | [8] |
| Complex 3 | - | - | - | 0.13 | - | [8] |
| MC124 | - | - | - | 2.3 | Iodine-based | [2] |
Note: The performance of DSSCs can vary significantly depending on the specific fabrication conditions, such as TiO2 film thickness, dye loading, and electrolyte composition.
Visualizations
Caption: Experimental workflow for the fabrication and characterization of a DSSC.
Caption: Electron transfer processes and energy levels in a terpyridine-based DSSC.
Caption: Schematic of a typical terpyridine-based ruthenium sensitizer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Highly efficient dye-sensitized solar cells based on a ruthenium sensitizer bearing a hexylthiophene modified terpyridine ligand - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine in Supramolecular Chemistry
Abstract
These application notes provide a comprehensive overview of the role of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, also known as 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine (tBu-terpy), in supramolecular chemistry. This tridentate ligand is a critical building block for the construction of well-defined metallo-supramolecular architectures and a highly effective ligand in homogeneous catalysis. This document offers detailed experimental protocols for its synthesis (via a representative example), its application in nickel-catalyzed reductive coupling reactions, and its use in the self-assembly of supramolecular structures. Quantitative data is summarized in tables, and key processes are illustrated with diagrams.
Introduction
4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine is a derivative of terpyridine distinguished by the presence of bulky tert-butyl groups at the 4, 4', and 4'' positions of the three pyridine rings.[1] This substitution pattern imparts several advantageous properties, including enhanced solubility in common organic solvents and steric hindrance that can influence the geometry and stability of its metal complexes.[1] As a strong-field tridentate ligand, it coordinates with a wide range of transition metal ions, including but not limited to iron(II), ruthenium(II), nickel(II), copper(II), and zinc(II), to form stable complexes.[2] These characteristics make tBu-terpy a versatile tool in supramolecular chemistry, enabling the construction of complex architectures such as metallopolymers, molecular cages, and functional materials for applications in catalysis, photonics, and molecular recognition.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Synonyms | 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine, tBu-terpy | [4] |
| CAS Number | 115091-29-7 | [4] |
| Molecular Formula | C₂₇H₃₅N₃ | [4] |
| Molecular Weight | 401.59 g/mol | [4] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 215-217 °C | [5] |
| Solubility | Good solubility in common organic solvents | [6] |
Experimental Protocols
Representative Synthesis of a Terpyridine Ligand: Pd/C-Catalyzed Dehydrogenative Coupling
While the synthesis of 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine can be challenging with variable yields, a representative and scalable procedure for a related alkylated terpyridine, 4,4',4''-trimethyl-2,2':6',2''-terpyridine, is presented below.[7] This method, based on the work of Weix and coworkers, utilizes a palladium-catalyzed dehydrogenative coupling of the corresponding 4-substituted pyridine.[7]
Reaction Scheme:
References
- 1. 115091-29-7|4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine|BLD Pharm [bldpharm.com]
- 2. scispace.com [scispace.com]
- 3. 4,4′,4″-三叔丁基-2,2′:6′,2″-三联吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine 97% | CAS: 115091-29-7 | AChemBlock [achemblock.com]
- 5. 4,4′,4"-トリ-tert-ブチル-2,2′:6′,2"-テルピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine
Welcome to the technical support center for the synthesis of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, also known as 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this sterically hindered terpyridine ligand.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for the synthesis of this and similar terpyridines is the Kröhnke pyridine synthesis.[1][2] This typically involves a one-pot reaction where two equivalents of a 2-acetylpyridine derivative are condensed with one equivalent of an appropriate aldehyde in the presence of a base and an ammonia source.[3][4] For the target molecule, this would involve the reaction of 2-acetyl-4-tert-butylpyridine with 4-tert-butyl-2,6-diformylpyridine, or a related strategy.
Q2: What are the key starting materials for this synthesis?
A2: The synthesis generally requires a substituted 2-acetylpyridine and a substituted pyridine-2,6-dicarbaldehyde or a related precursor that can form the central pyridine ring. Specifically, you would need:
-
2-acetyl-4-tert-butylpyridine: This provides the two outer pyridine rings.
-
4-tert-butyl-2,6-diformylpyridine: This serves as the precursor for the central pyridine ring.
-
An ammonia source , most commonly ammonium acetate, to provide the nitrogen atom for the central pyridine ring.[3]
-
A base , such as potassium hydroxide or sodium hydroxide, to facilitate the condensation reactions.[4]
Q3: What are the expected yields for this synthesis?
Q4: What are the common methods for purifying the final product?
A4: Post-synthesis purification is critical to achieve high purity (>95%). The most common methods are:
-
Column chromatography: Using silica gel is a standard method to separate the desired product from starting materials and byproducts.[5]
-
Recrystallization: This is an effective technique for obtaining highly pure crystalline product.[5] Common solvents for recrystallization include ethanol and hexane.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low, or I am not getting any product. What are the potential causes?
A1: Low or no yield can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality:
-
Starting Materials: Ensure the purity of your 2-acetyl-4-tert-butylpyridine and 4-tert-butyl-2,6-diformylpyridine. Impurities can inhibit the reaction or lead to side products.
-
Ammonia Source: Use high-purity ammonium acetate. Old or improperly stored ammonium acetate can be less effective.
-
Solvent: Ensure you are using a dry, appropriate solvent. Moisture can interfere with the condensation reactions.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. Insufficient heat may result in an incomplete reaction, while excessive heat can promote the formation of side products or decomposition. It is advisable to carefully control and optimize the reaction temperature.
-
Reaction Time: The reaction may require a longer time to proceed to completion due to the steric hindrance of the tert-butyl groups. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Base Concentration: The concentration of the base (e.g., KOH or NaOH) is crucial for the initial condensation steps. The optimal concentration should be determined experimentally.
-
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
A2: The synthesis of terpyridines can be prone to several side reactions, especially with sterically hindered substrates:
-
Incomplete Condensation: The reaction may stop at intermediate stages, leading to the formation of chalcone-like molecules or 1,5-dicarbonyl compounds.
-
Formation of Isomeric Products: Under certain conditions, alternative cyclization pathways can lead to the formation of isomeric terpyridines.[4]
-
Self-condensation of Starting Materials: The acetylpyridine derivative can undergo self-condensation, leading to undesired byproducts.
-
Michael Addition Byproducts: Incomplete cyclization after the Michael addition can result in stable intermediates that are difficult to convert to the final product.
To mitigate these side reactions, carefully control the stoichiometry of the reactants, the reaction temperature, and the rate of addition of the reagents.
Q3: The purification of the final product is proving to be difficult. What can I do?
A3: The bulky and relatively nonpolar nature of the tert-butyl groups can make purification challenging.
-
Column Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation on the silica gel column. A gradient elution may be necessary.
-
Column Loading: Avoid overloading the column, as this can lead to poor separation.
-
-
Recrystallization Optimization:
-
Solvent Selection: Test a variety of solvents and solvent mixtures to find the optimal conditions for recrystallization. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals.
-
Data Presentation
The following table summarizes key parameters that can be optimized to improve the yield of the synthesis.
| Parameter | Condition | Expected Outcome on Yield | Troubleshooting Considerations |
| Base | KOH, NaOH | Higher concentration can increase reaction rate. | Too high a concentration can lead to side reactions. |
| Solvent | Ethanol, Methanol | The choice of solvent can affect solubility and reaction rate. | Ensure the solvent is anhydrous. |
| Temperature | 80-120 °C | Higher temperatures can increase reaction rate. | Excessive heat can lead to byproduct formation. |
| Reaction Time | 4-24 hours | Longer reaction times may be needed for hindered substrates. | Monitor by TLC to avoid product decomposition. |
| Ammonia Source | Ammonium Acetate | A fresh, high-purity source is crucial for cyclization. | Old or wet reagent will reduce yield. |
Experimental Protocols
While a specific, detailed protocol for this compound is not widely published, a general one-pot Kröhnke synthesis for substituted terpyridines can be adapted.[3][4]
General One-Pot Synthesis of a Substituted Terpyridine:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetyl-4-tert-butylpyridine (2.0 equivalents) and 4-tert-butyl-2,6-diformylpyridine (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Base: To this solution, add a solution of potassium hydroxide (or sodium hydroxide) in the same solvent. The amount of base should be optimized, but typically ranges from 1.0 to 2.0 equivalents relative to the aldehyde.
-
Addition of Ammonia Source: Add a significant excess of ammonium acetate to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash it with cold solvent. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be taken up in an organic solvent and washed with water.
-
Purification: The crude product should be purified by column chromatography on silica gel followed by recrystallization to obtain the pure this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of the target terpyridine.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting low yield in the synthesis.
Caption: A decision-making workflow for troubleshooting low product yield.
References
- 1. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? [mdpi.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 115091-29-7 | Benchchem [benchchem.com]
Technical Support Center: Purification of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine?
A1: The two primary methods for the purification of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine are column chromatography and recrystallization.[1] The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. Often, a combination of both techniques is employed for achieving high purity (>95%).[1]
Q2: What are the typical impurities encountered in the synthesis of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine?
A2: Common impurities can include unreacted starting materials, partially substituted terpyridine analogues (e.g., di-tert-butyl-terpyridine), and oligomers of tert-butyl-terpyridine. The complex multi-step synthesis can also lead to various side-products.
Q3: What is the appearance and solubility of pure 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine?
A3: Pure 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine is typically a white to light yellow or orange crystalline powder.[2] The presence of the three tert-butyl groups enhances its solubility in common organic solvents compared to the unsubstituted terpyridine.
Q4: How can I confirm the purity and identity of the purified product?
A4: The purity and identity of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine should be confirmed using a combination of analytical techniques. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation, with characteristic signals for the tert-butyl protons (around 1.3 ppm) and the aromatic pyridine protons (between 7.0 and 8.5 ppm).[1] High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight.[1] Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis (literature melting point is 215-217 °C).
Troubleshooting Guides
Recrystallization
Q5: My compound is not dissolving in the chosen recrystallization solvent, even at boiling point. What should I do?
A5: This indicates that the solvent is not suitable for your compound. 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine is more soluble in organic solvents due to the bulky tert-butyl groups. Try a different solvent with a polarity that better matches the compound. You may also consider using a mixed-solvent system. For instance, you can dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is less soluble) dropwise until turbidity is observed, then redissolve by heating and allow to cool slowly. A combination of ethanol and water has been used for a similar di-substituted terpyridine.
Q6: Oiling out occurs during cooling instead of crystallization. How can I resolve this?
A6: "Oiling out" happens when the compound separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities or too rapid cooling. To resolve this, try the following:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional "good" solvent.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.
-
If the problem persists, consider purifying the crude material by column chromatography first to remove a significant portion of the impurities.
Q7: The recovery yield after recrystallization is very low. How can I improve it?
A7: Low recovery can be due to several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.
-
Cooling temperature is not low enough: After cooling to room temperature, place the flask in an ice bath or a refrigerator for a sufficient amount of time to maximize crystal formation.
-
Washing with a large volume of cold solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
-
The compound has significant solubility in the cold solvent: If so, you may need to screen for a different solvent system where the solubility difference between hot and cold is more pronounced.
Column Chromatography
Q8: My compound is not moving from the baseline on the TLC plate, even with a polar eluent.
A8: If your compound is not moving on a silica gel TLC plate, it suggests a strong interaction with the stationary phase. While 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine is less polar than unsubstituted terpyridine, the nitrogen atoms can still interact with the acidic silica gel. You can try:
-
Adding a small amount of a more polar solvent like methanol to your eluent system.
-
Adding a small amount of a base, such as triethylamine (e.g., 0.5-1%), to the eluent to neutralize the acidic sites on the silica gel and reduce tailing and strong adsorption.
Q9: The separation between my desired product and an impurity is poor.
A9: Poor separation can be addressed by optimizing the mobile phase.
-
Use a less polar eluent system: This will cause all compounds to move more slowly, potentially increasing the separation between spots with different polarities.
-
Employ gradient elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This can improve the separation of compounds with close Rf values.
-
Ensure proper column packing: An improperly packed column with air bubbles or channels will lead to poor separation.
Data Presentation
| Parameter | Recrystallization | Column Chromatography | Purity Target |
| Typical Solvents | Mixed systems (e.g., Ethanol/Water) | Hexane/Ethyl Acetate gradient | N/A |
| Stationary Phase | N/A | Silica Gel | N/A |
| Typical Recovery | Variable, depends on purity of crude material | Generally good, but can be lower than recrystallization | N/A |
| Achievable Purity | Can be very high (>98%) if crude is relatively clean | >95%[1] | >95-99% |
| Scale | Suitable for both small and large scale | More practical for small to medium scale | N/A |
Experimental Protocols
Recrystallization Protocol (Two-Solvent System)
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol).
-
Dissolution: Transfer the bulk of the crude 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine to an Erlenmeyer flask and add the "good" solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Addition of "Poor" Solvent: While the solution is hot, add a "poor" solvent (e.g., deionized water) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of the "good" and "poor" solvents.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a high hexane/ethyl acetate ratio) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel column.
-
Elution: Begin elution with the non-polar solvent system. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine.
Visualizations
References
common side reactions in the synthesis of substituted terpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted terpyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 4'-substituted-2,2':6',2"-terpyridines?
A1: The most prevalent methods are variations of the Kröhnke synthesis.[1][2] These can be broadly categorized into two main approaches:
-
The Classical Kröhnke Synthesis: This multi-step process involves the initial formation of an α,β-unsaturated ketone (an enone or chalcone) from the condensation of 2-acetylpyridine with a substituted aromatic aldehyde.[2][3] This intermediate is then reacted with a pyridinium salt (a "2-pyridacylpyridinium" salt) and an ammonia source, like ammonium acetate, to form the terpyridine.[1][3]
-
The One-Pot Synthesis: This is a more streamlined and widely used approach.[2] It involves reacting two equivalents of an acetylpyridine directly with one equivalent of an aromatic aldehyde in the presence of a base (like KOH) and a source of ammonia (such as aqueous ammonia or ammonium acetate).[3][4] This method is often preferred for its simplicity and efficiency.[5]
Q2: My one-pot synthesis is resulting in a very low yield. What are the potential causes and how can I optimize the reaction?
A2: Low yields are a common issue in terpyridine synthesis and can stem from several factors:
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time can significantly impact the yield. Some reactions benefit from solvent-free conditions or the use of benign solvents.[3][5] Microwave irradiation has also been employed to improve yields and reduce reaction times.[4]
-
Incomplete Cyclization/Oxidation: The final step of the synthesis involves the cyclization and aromatization to form the central pyridine ring. This process sometimes results in a 1',2'- or 1',4'-dihydroterpyridine intermediate which requires formal oxidation to the desired terpyridine.[3] If this oxidation is incomplete, the yield of the final product will be reduced.
-
Side Reactions: The formation of unwanted byproducts is a major cause of low yields. These side reactions consume the starting materials, diverting them from the desired product pathway.[3][6]
-
Purification Challenges: The desired terpyridine product may be difficult to separate from side products or unreacted starting materials, leading to losses during workup and purification.[4] It is crucial to fully characterize the purified product to ensure its identity.[3]
Q3: I've obtained a product with the correct mass, but the NMR spectrum doesn't match the expected 4'-substituted-2,2':6',2"-terpyridine. What could be the issue?
A3: It is highly likely that you have synthesized an isomeric terpyridine. A common side product in the synthesis of 4′-aryl-2,2′:6′,2″-terpyridines is the isomeric 6′-aryl-2,2′:4′,2″-terpyridine.[2][3] This occurs when the enolate of the acetylpyridine attacks the carbonyl group of the intermediate enone (a 1,2-attack) instead of the more typical conjugate addition at the β-carbon (a 1,4-attack).[2][3] Careful analysis of 1H and 13C NMR spectra is required to distinguish between these isomers.
Troubleshooting Guide: Common Side Reactions
This guide addresses specific side reactions and provides strategies for their mitigation.
Issue 1: Formation of Polysubstituted Cyclohexanol Derivatives
Symptoms:
-
The major product isolated is not the expected terpyridine.
-
Mass spectrometry and NMR data are inconsistent with a terpyridine structure but suggest a larger molecule formed from multiple units of the starting materials.
-
This is particularly common when using 3-acetylpyridine or 4-acetylpyridine.[3]
Cause: Under certain reaction conditions, instead of the desired 2:1 condensation to form a terpyridine, a 3:2 condensation of the acetylpyridine and the aromatic aldehyde can occur, leading to the formation of a polysubstituted cyclohexanol derivative.[3][5][6] For instance, the reaction of 3-acetylpyridine with 4-(n-propoxy)benzaldehyde was reported to yield only the cyclohexanol derivative instead of the expected terpyridine.[3][6]
Troubleshooting and Solutions:
-
Modify Reaction Conditions: Carefully adjust the stoichiometry of reactants, the concentration, temperature, and choice of base. Reactions of 4-acetylpyridine with 4-alkoxybenzaldehydes have been noted to favor the formation of these 3:2 products in solution.[3]
-
Screen Different Solvents: The choice of solvent can influence the reaction pathway. Experiment with different solvents to find conditions that favor the terpyridine formation.
-
Isolate Intermediates: If possible, adopt a stepwise approach where the intermediate enone is synthesized and purified first, before reacting it to form the terpyridine. This can sometimes prevent the complex condensation leading to the cyclohexanol.
Issue 2: Formation of Isomeric Terpyridines
Symptoms:
-
The product has the correct mass for the desired terpyridine, but the spectroscopic data (especially NMR) is inconsistent with the expected substitution pattern.
-
Purification by chromatography may show multiple spots or peaks of the same mass.
Cause: The formation of the central pyridine ring relies on a specific sequence of Michael addition and condensation reactions. A deviation from the standard mechanism, such as a 1,2-addition instead of a 1,4-conjugate addition to the intermediate enone, can lead to the formation of a constitutional isomer. The most frequently reported example is the formation of 6′-aryl-2,2′:4′,2″-terpyridine as a byproduct in the synthesis of 4′-aryl-2,2′:6′,2″-terpyridine.[2][3]
Troubleshooting and Solutions:
-
Careful Product Characterization: It is imperative to perform thorough characterization (1H NMR, 13C NMR, COSY, HMBC) to confirm the structure of the product. Do not rely on mass spectrometry alone.[3]
-
Optimize Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the 1,4-addition pathway over the 1,2-addition.
-
Chromatographic Separation: These isomers often have slightly different polarities and may be separable by careful column chromatography on silica gel or alumina.
Quantitative Data Summary
The following table summarizes yields for the synthesis of selected 4'-(4-alkoxyphenyl)-3,2':6',3"-terpyridines via a one-pot method, highlighting how different substituents can affect the outcome, with one case leading exclusively to a side product.[3]
| Aldehyde Substituent (R) | Acetylpyridine | Product Type | Yield (%) | Reference |
| Ethoxy (C₂H₅) | 3-Acetylpyridine | Expected Terpyridine | 16.7% | [3] |
| n-Propoxy (ⁿC₃H₇) | 3-Acetylpyridine | Cyclohexanol Derivative | Only Product | [3] |
| n-Butoxy (ⁿC₄H₉) | 3-Acetylpyridine | Expected Terpyridine | 31.1% | [3] |
Experimental Protocols
General One-Pot Synthesis of 4'-Aryl-2,2':6',2"-terpyridines
This protocol is a representative example based on the widely used one-pot synthesis methodology.[7]
Materials:
-
Substituted aromatic aldehyde (10.0 mmol)
-
2-Acetylpyridine (2.43 g, 20.0 mmol)
-
Potassium hydroxide (KOH) pellets (1.54 g, ~24 mmol)
-
Methanol (20 mL)
-
35% Aqueous ammonia solution (40.0 mL)
-
Ethanol for recrystallization
Procedure:
-
To a mixture of 2-acetylpyridine (20.0 mmol) in methanol (20 mL) in a round-bottom flask, add the substituted aryl aldehyde (10.0 mmol).
-
While stirring, add potassium hydroxide pellets (24 mmol) to the mixture.
-
Add the aqueous ammonia solution (40.0 mL).
-
Attach a condenser and reflux the reaction mixture for 4–6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate often forms.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 4'-aryl-2,2':6',2"-terpyridine.
-
Thoroughly characterize the final product using NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.[7]
Visualized Reaction Pathways
The following diagrams illustrate the key reaction pathways in terpyridine synthesis, including the desired route and common side reactions.
Caption: Reaction pathways in substituted terpyridine synthesis.
Caption: Troubleshooting logic for terpyridine synthesis issues.
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of metal complexes involving the ligand 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, also known as 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine (tBu3tpy).
Frequently Asked Questions (FAQs)
Q1: What makes this compound a stable ligand for metal complexes?
A1: The stability of this ligand and its complexes is attributed to several factors. As a tridentate terpyridine ligand, it forms strong chelate rings with metal ions. The presence of tert-butyl groups introduces significant steric hindrance, which not only enhances the solubility of the complexes in organic solvents but also provides a protective steric bulk around the metal center, improving stability and influencing selectivity in catalytic reactions.[1][2]
Q2: Which metal ions form the most stable complexes with this ligand?
A2: The stability of terpyridine complexes is highly dependent on the metal ion. Generally, the binding affinity for transition metals follows the order: Ru(II) > Os(II) > Fe(II) > Zn(II) > Cd(II). Complexes with ruthenium and osmium are particularly stable, exhibiting slow ligand exchange rates at room temperature. In contrast, complexes with zinc and cadmium are more dynamic and prone to faster ligand exchange.
Q3: What are the common applications of these metal complexes?
A3: These complexes are primarily used in coordination chemistry and catalysis.[1] Their stability and tunable electronic properties make them suitable for various applications, including homogeneous catalysis (e.g., cross-coupling, hydrogenation, and C-H activation reactions), the development of functional materials for photonics and electronics (like OLEDs and dye-sensitized solar cells), and as components in molecular sensors.[2][3]
Q4: What are the typical impurities I might encounter during the synthesis of the ligand?
A4: During the synthesis of 4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine, one potential impurity to be aware of is the formation of oligomers of tert-butyl-terpyridine.[4] Proper purification, often involving column chromatography and recrystallization, is crucial to achieve high purity (>95%).[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low or inconsistent yield during ligand synthesis | Incomplete reaction; formation of side products; suboptimal reaction conditions. | Ensure anhydrous conditions, as tert-butylation reagents are sensitive to moisture.[5] Optimize reaction temperature and time. Purification by column chromatography may be necessary to isolate the desired product from side-products.[5] |
| Complex precipitates out of solution unexpectedly | Poor solubility in the chosen solvent; change in temperature affecting solubility. | The tert-butyl groups generally enhance solubility in organic solvents.[1] If precipitation occurs, try a different solvent or a solvent mixture. Gentle heating may help redissolve the complex, but be mindful of potential thermal decomposition. |
| Color of the complex solution changes or fades over time | Decomposition of the complex; ligand dissociation; oxidation of the metal center. | Protect the solution from light, especially for photochemically active metals like Ruthenium.[6] Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For complexes with labile metals (e.g., Zn(II), Cd(II)), consider using a slight excess of the ligand to suppress dissociation. |
| Poor catalytic activity or selectivity | Impure ligand or complex; decomposition of the catalyst; incorrect metal oxidation state. | Ensure the purity of the ligand and the metal precursor.[5] Characterize the complex before use to confirm its structure and purity. The catalytic cycle may involve different oxidation states of the metal; ensure the reaction conditions favor the active catalytic species.[3] |
| Difficulty in obtaining single crystals for X-ray diffraction | Rapid precipitation; presence of impurities; unsuitable solvent system. | Use slow crystallization techniques such as vapor diffusion or slow evaporation of the solvent. Ensure the complex is highly pure. Screen a variety of solvents and solvent mixtures to find conditions that promote the growth of high-quality crystals. |
Stability of this compound Metal Complexes: A Comparative Overview
| Metal Ion | Coordination Geometry | Kinetic Stability | Thermodynamic Stability | Notes |
| Ru(II) | Typically octahedral | Inert | High | Forms very stable complexes with slow ligand exchange rates. Can be photosensitive.[6] |
| Fe(II) | Octahedral, but can also form 4- or 5-coordinate species | Intermediate | High | The formation of different coordination species can be a factor in reaction mixtures. |
| Co(II) | Typically octahedral | Intermediate | Moderate to High | Generally forms stable and well-defined complexes.[2] |
| Ni(II) | Can be trigonal-bipyramidal or octahedral | Intermediate | Moderate to High | Widely used in catalysis; the ligand helps stabilize various oxidation states.[2][3] |
| Cu(II) | Distorted octahedral or square pyramidal | Labile | Moderate | Subject to Jahn-Teller distortion, which can affect stability and reactivity. |
| Zn(II) | Typically octahedral | Labile | Moderate | Exhibits weaker binding and faster ligand exchange compared to earlier transition metals. |
| Cd(II) | Typically octahedral | Labile | Low to Moderate | Among the more dynamic and less stable complexes in this series. |
Experimental Protocols
Protocol 1: General Synthesis of the Ligand
A common method for synthesizing the ligand involves a multi-step process.[1][5]
-
Protection of Pyridine Rings: A starting pyridine derivative is protected, often using a ketone.
-
Functionalization: Tert-butyl groups are introduced via nucleophilic substitution or using tert-butylation reagents under anhydrous conditions. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can also be employed for ring functionalization.[5]
-
Deprotection: The protecting groups are removed, typically by acid treatment.
-
Final Assembly: The final ligand is assembled, for example, by reacting the deprotected intermediate with tert-butyl carbamate.[5]
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol, hexane) to achieve >95% purity.
-
Characterization: Confirm the structure and purity at each step using NMR and mass spectrometry.[5]
Protocol 2: Monitoring Complex Stability using UV-Vis Spectroscopy
UV-Vis spectroscopy is a valuable tool for monitoring the formation and stability of metal complexes over time.[7][8]
-
Preparation of Stock Solutions: Prepare stock solutions of the ligand and the metal salt in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Sample Preparation: In a cuvette, mix the ligand and metal salt solutions at the desired concentrations.
-
Initial Spectrum: Immediately record the UV-Vis spectrum of the solution. This will serve as the baseline (t=0).
-
Time-Course Measurement: Record spectra at regular intervals over the desired experimental duration. Maintain the sample at a constant temperature.
-
Data Analysis: Monitor for changes in the absorption spectrum, such as a decrease in the intensity of characteristic metal-ligand charge transfer (MLCT) bands, or the appearance of new peaks, which may indicate decomposition or ligand dissociation. The rate of decomposition can be quantified by plotting the change in absorbance at a specific wavelength versus time.
Protocol 3: Determination of Stability Constants by NMR Titration
NMR titration can be used to determine the binding constant (stability constant) of the metal complex.[9][10][11]
-
Sample Preparation: Prepare a solution of the ligand of known concentration in a suitable deuterated solvent in an NMR tube.
-
Initial Spectrum: Record a high-resolution 1H NMR spectrum of the free ligand.
-
Titration: Add small, precise aliquots of a concentrated stock solution of the metal salt to the NMR tube.
-
Spectral Acquisition: After each addition, thoroughly mix the solution and record a new 1H NMR spectrum.
-
Data Analysis: Monitor the chemical shifts of the ligand's protons. Upon complexation, the chemical environment of the protons changes, leading to shifts in their resonance frequencies. Plot the change in chemical shift (Δδ) for a specific proton against the molar ratio of metal to ligand. The resulting binding isotherm can be fitted using appropriate software to determine the stability constant (K).
Visualizations
Caption: Workflow for monitoring complex stability via UV-Vis spectroscopy.
Caption: Plausible catalytic cycle for a Ni-terpyridine cross-coupling reaction.[3]
Caption: General workflow for the synthesis and purification of the ligand and its metal complex.
References
- 1. Buy 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine (EVT-330630) | 115091-29-7 [evitachem.com]
- 2. 4,4',4''-TRI-TERT-BUTYL-2,2':6',2''-TERPYRIDINE - Career Henan Chemical Co. [coreychem.com]
- 3. mdpi.com [mdpi.com]
- 4. 4,4 ,4 -Tri-tert-Butyl-2,2 :6 ,2 -terpyridine 95 115091-29-7 [sigmaaldrich.com]
- 5. This compound | 115091-29-7 | Benchchem [benchchem.com]
- 6. A ruthenium terpyridine complex showing stable photocatalytic hydrogen evolution under red light - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. rruff.net [rruff.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Stability constants: comparative study of fitting methods. Determination of second-order complexation constants by (23)Na and (7)Li NMR chemical shift titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalysis with Terpyridine Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with terpyridine ligands in catalysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What makes terpyridine ligands effective in catalysis?
A1: Terpyridine (tpy) is a tridentate N-heterocyclic ligand that forms highly stable complexes with a wide range of transition metals.[1] Its rigid, planar coordination geometry and its ability to act as both a σ-donor and a π-acceptor ligand contribute to the unique catalytic, photophysical, and electrochemical properties of its metal complexes.[1][2] The electronic and steric properties of terpyridine ligands can be easily tuned by adding different functional groups, which allows for fine-tuning the reactivity and selectivity of the catalyst.[2][3]
Q2: How do I choose the appropriate metal for my terpyridine ligand?
A2: The choice of metal is crucial as it dictates the catalytic, optical, and magnetic properties of the complex.[2] The stability of metal-terpyridine complexes varies, with a general affinity order of Ru(II) > Fe(II) > Zn(II) > Cd(II).[4][5] For redox catalysis, metals that can access multiple oxidation states, such as iron, cobalt, nickel, and ruthenium, are common choices.[2][4] For applications like C-C cross-coupling reactions, nickel-terpyridine complexes have shown significant promise.[4][6]
Q3: What is the typical ligand-to-metal ratio for complex formation?
A3: The stoichiometry of the reactants is a key factor in determining whether a mono- or bis-terpyridine complex is formed.[1] A 1:1 ligand-to-metal ratio often favors the formation of mono-terpyridine complexes, which are common in many catalytic applications. A 2:1 ligand-to-metal ratio typically leads to the formation of stable, octahedral bis-terpyridine complexes.[7]
Q4: How can I confirm the formation and purity of my terpyridine-metal complex?
A4: A combination of spectroscopic techniques is typically used. A color change upon mixing the ligand and metal salt is often the first indication of complex formation.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the ligand structure and its coordination to the metal. Fourier-Transform Infrared (FTIR) spectroscopy can show shifts in the C=N stretching frequency upon complexation.[7] For crystalline materials, single-crystal X-ray diffraction provides definitive structural elucidation.
Troubleshooting Guide
Problem 1: Low or no catalytic activity.
| Possible Cause | Troubleshooting Steps |
| Incorrect Ligand-to-Metal Ratio | Verify the stoichiometry used for complex formation. The formation of an inactive bis-terpyridine complex when a mono-terpyridine complex is desired can inhibit catalysis.[1][4] |
| Catalyst Decomposition | The formation of palladium black or other metal aggregates can indicate catalyst decomposition. This may be caused by a slow catalytic cycle. Consider optimizing ligand and base choice or lowering the reaction temperature.[8] |
| Incomplete Catalyst Activation | Some pre-catalysts require an activation step. Ensure that the activation conditions (e.g., presence of a reductant) are appropriate for your system. |
| Catalyst Poisoning | Substrates or impurities with strongly coordinating atoms (like sulfur or unhindered pyridines) can bind to the metal center and deactivate the catalyst.[8] Purify starting materials and consider using a bulkier ligand to prevent substrate inhibition.[8] |
| Poor Solubility | The catalyst or reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and poor reactivity. Screen different solvents or solvent mixtures. |
Problem 2: Poor yield and/or selectivity.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Temperature can significantly impact reaction rate and selectivity. Perform a temperature screen to find the optimal balance. Higher temperatures can sometimes lead to side reactions or catalyst decomposition.[8] |
| Incorrect Solvent Choice | The solvent can influence catalyst stability, solubility of reactants, and the reaction mechanism. Screen a range of solvents with varying polarities and coordinating abilities.[9][10] |
| Inappropriate Base | The strength and nature of the base can be critical, especially in cross-coupling reactions. Screen a variety of inorganic and organic bases. |
| Atmospheric Contamination | Many catalytic reactions are sensitive to oxygen or moisture. Ensure reactions are performed under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and glassware. |
| Ligand Modification Needed | The electronic or steric properties of the terpyridine ligand may not be optimal for the desired transformation. Consider synthesizing and testing derivatives with electron-donating or electron-withdrawing groups, or with bulky substituents at the 6,6''-positions to prevent catalyst deactivation.[11] |
Data Presentation
Table 1: Effect of Solvent on Suzuki Coupling Reaction Yield
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 80 | 65 |
| 2 | Dioxane | 80 | 82 |
| 3 | DMF | 80 | 75 |
| 4 | Acetonitrile | 80 | 58 |
| 5 | Ethanol/Water (5:1) | 80 | 91 |
This table illustrates the significant impact of the reaction solvent on the yield of a typical Suzuki coupling reaction catalyzed by a terpyridine-palladium complex.[12]
Table 2: Influence of Ligand Substitution on Catalytic Activity
| Entry | Ligand Substituent (R) | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| 1 | -H | 1 | 12 | 78 |
| 2 | -OCH₃ | 1 | 12 | 92 |
| 3 | -CF₃ | 1 | 12 | 65 |
| 4 | -NH₂ | 1 | 12 | 95 |
This table demonstrates how tuning the electronic properties of the terpyridine ligand through substitution can modulate the catalytic efficiency. Electron-donating groups often enhance the activity of the metal center.[13]
Experimental Protocols
Protocol 1: General Synthesis of a 4'-Aryl-2,2':6',2''-Terpyridine Ligand
This protocol is based on the Kröhnke reaction.[7]
-
Reaction Setup : In a round-bottom flask, dissolve 2-acetylpyridine (20.0 mmol) in methanol (20 ml).
-
Addition of Aldehyde : Add the desired substituted aryl aldehyde (10.0 mmol) to the solution.
-
Addition of Reagents : To the stirred mixture, add potassium hydroxide (KOH) pellets (24 mmol) followed by a 35% aqueous ammonia solution (40.0 ml).[1][7]
-
Reflux : Heat the reaction mixture to reflux for 4-6 hours. A precipitate will typically form as the reaction progresses.[1][7]
-
Isolation : Cool the mixture to room temperature. Collect the solid precipitate by filtration.
-
Purification : Wash the precipitate with distilled water to remove excess base, followed by a wash with cold ethanol until the washings are neutral. The ligand can be further purified by recrystallization from ethanol.[7]
Protocol 2: General Synthesis of a Terpyridine-Metal Complex
-
Ligand Solution : Dissolve the synthesized terpyridine ligand (1.0 mmol) in a suitable solvent such as dichloromethane (20 ml).[1][7]
-
Metal Salt Solution : In a separate flask, prepare a hot solution of the metal salt (e.g., NiCl₂, FeCl₂, 0.5 mmol) in an alcoholic solvent like methanol (20 ml).[1][7]
-
Complexation : Add the hot metal salt solution dropwise to the stirred ligand solution at room temperature. A color change is typically observed, indicating complex formation.[1]
-
Stirring : Stir the reaction mixture for approximately 2 hours at room temperature.[7]
-
Precipitation (Optional) : If a specific counter-ion is desired (e.g., PF₆⁻), add an excess of a saturated solution of the corresponding salt (e.g., NH₄PF₆) to precipitate the complex.[1][7]
-
Isolation and Purification : Collect the precipitate by filtration, wash with a small amount of cold methanol and then diethyl ether to obtain the pure complex.[7]
Protocol 3: General Procedure for a Catalytic Cross-Coupling Reaction
This protocol provides a general starting point for a Suzuki coupling reaction.[12]
-
Reaction Setup : To a 10 mL round-bottom flask, add the terpyridine-metal pre-catalyst (e.g., 1-5 mol%), the aryl halide (0.10 mmol), the arylboronic acid (0.15 mmol), and the base (e.g., K₂CO₃, 0.2 mmol).
-
Solvent Addition : Add the chosen solvent system (e.g., 7 mL of a 5:1 mixture of ethanol and water).[12]
-
Inert Atmosphere : Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours).[12]
-
Workup : After the reaction is complete, cool the mixture to room temperature. The product can be extracted with an organic solvent and purified by column chromatography.
Mandatory Visualization
Caption: A workflow for troubleshooting low catalytic activity.
Caption: A generalized catalytic cycle for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introducing Seven Transition Metal Ions into Terpyridine-Based Supramolecules: Self-Assembly and Dynamic Ligand Exchange Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. benchchem.com [benchchem.com]
- 9. Metal‐Terpyridine Complexes in Catalytic Application – A Spotlight on the Last Decade [ouci.dntb.gov.ua]
- 10. Influence of the solvent on the stability of bis(terpyridine) structures on graphite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal–organic layers stabilize earth-abundant metal–terpyridine diradical complexes for catalytic C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalysis Research | Fabrication and Catalytic Property of an Ordered Terpyridine Pd(II)/Ni(II) Catalytic Monolayer for Suzuki Coupling Reactions [lidsen.com]
- 13. pubs.acs.org [pubs.acs.org]
challenges in scaling up the synthesis of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: I am experiencing a low yield or no product formation. What are the potential causes?
A1: Low or no yield in the synthesis of this compound, often prepared via a one-pot Kröhnke-type reaction, can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality:
-
1-(4-tert-butylpyridin-2-yl)ethanone (Precursor): The purity of this starting material is crucial. Impurities can interfere with the reaction. It is advisable to use a freshly prepared or purified precursor.
-
4-tert-butylbenzaldehyde: Ensure the aldehyde is free of benzoic acid impurities, which can arise from oxidation.
-
Ammonium Acetate: Use a high-purity grade, as it serves as the nitrogen source for the central pyridine ring.[1]
-
-
Reaction Conditions:
-
Temperature: The reaction typically requires elevated temperatures, often in the range of 120-140°C.[1] Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote side reactions and decomposition.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
-
Q2: I am observing significant side product formation. How can I improve the selectivity?
A2: The formation of byproducts is a common challenge, especially in one-pot syntheses.
-
Common Side Reactions: In Kröhnke-type syntheses, incomplete cyclization can lead to the formation of Michael addition products or other intermediates.[2] Self-condensation of the ketone precursor can also occur at elevated temperatures.[1]
-
Strategies for Minimizing Side Products:
-
Stoichiometry: Carefully control the molar ratios of the reactants. A 2:1 molar ratio of 1-(4-tert-butylpyridin-2-yl)ethanone to 4-tert-butylbenzaldehyde is typically employed in the one-pot synthesis of the target terpyridine.
-
Temperature Control: Maintaining a consistent and optimal reaction temperature is critical. A lower temperature with a longer reaction time may improve selectivity in some cases.
-
Order of Addition: While less common in one-pot procedures, in some instances, the order of reagent addition can influence the outcome.
-
Q3: The purification of the final product is proving difficult. What are the recommended procedures?
A3: The bulky tert-butyl groups can make purification challenging.
-
Crystallization: Recrystallization from a suitable solvent is a common and effective method for purifying the solid product. Solvents such as ethanol or isopropanol can be effective.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often necessary to separate the product from less polar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the common name for this compound?
A1: It is also commonly referred to as 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine.[3]
Q2: What is the primary synthetic route for this compound?
A2: A one-pot reaction based on the Kröhnke pyridine synthesis is a common and efficient method.[4] This typically involves the reaction of two equivalents of 1-(4-tert-butylpyridin-2-yl)ethanone with one equivalent of 4-tert-butylbenzaldehyde in the presence of ammonium acetate.[4][5]
Q3: What are the key safety precautions to consider during this synthesis?
A3: As with most organic syntheses, it is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction is typically carried out at high temperatures, so caution should be exercised when handling the hot reaction mixture.
Experimental Protocols
Synthesis of 1-(4-tert-butylpyridin-2-yl)ethanone (Precursor)
A detailed protocol for the synthesis of this precursor is crucial for the overall success of the main reaction. A common method involves the reaction of 4-tert-butyl-2-cyanopyridine with a Grignard reagent.
-
Materials:
-
4-tert-butyl-2-cyanopyridine
-
Methylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or THF
-
Aqueous solution of hydrochloric acid
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-tert-butyl-2-cyanopyridine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylmagnesium bromide in diethyl ether via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
One-Pot Synthesis of this compound
-
Materials:
-
1-(4-tert-butylpyridin-2-yl)ethanone
-
4-tert-butylbenzaldehyde
-
Ammonium acetate
-
Ethanol or glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-(4-tert-butylpyridin-2-yl)ethanone (2.0 equivalents), 4-tert-butylbenzaldehyde (1.0 equivalent), and a large excess of ammonium acetate.
-
Add ethanol or glacial acetic acid as the solvent.[1]
-
Heat the reaction mixture to reflux (typically 120-140°C) and maintain for 4-6 hours, monitoring the progress by TLC.[1][4]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation. Collect the solid by filtration.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
-
Quantitative Data Summary
The yield of the one-pot synthesis of this compound is sensitive to reaction conditions. The following table summarizes the impact of key parameters on the reaction outcome.
| Parameter | Condition | Expected Outcome | Citation |
| Temperature | 80-100°C | Slower reaction rate, potentially higher selectivity. | [1] |
| 120-140°C | Faster reaction rate, but may lead to increased side products. | [1] | |
| Solvent | Glacial Acetic Acid | Often provides good yields due to its catalytic role. | [1] |
| Ethanol | A common and effective solvent for this reaction. | [4] | |
| Reaction Time | 2-4 hours | Generally sufficient for completion at optimal temperatures. | [1] |
| > 6 hours | May lead to decomposition of the product or increased side reactions. | [1] |
Visualizations
Synthesis Pathway
References
Technical Support Center: Synthesis of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the synthesis of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine, a critical ligand in coordination chemistry and materials science. The following information is designed to help overcome common challenges, primarily the formation of impurities, and to optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine can stem from several factors, particularly when using the one-pot Kröhnke synthesis or similar condensation methods.
-
Incomplete Reaction: The reaction may not have proceeded to completion. Ensure that the reaction time and temperature are adequate. For the one-pot synthesis of related terpyridines, refluxing for 4-6 hours is a common starting point.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Suboptimal Stoichiometry: The ratio of reactants is crucial. In a typical one-pot Kröhnke synthesis, a 2:1 molar ratio of the 2-acetylpyridine derivative to the aldehyde is used.[1][2] An excess of the ammonia source, such as ammonium acetate, is also critical for the cyclization step.
-
Base Strength and Concentration: The choice and concentration of the base (e.g., KOH) can significantly impact the initial condensation steps. Insufficient base may lead to incomplete deprotonation of the acetylpyridine, while an excessive amount can promote side reactions.
-
Purification Losses: Significant loss of product can occur during workup and purification. The product can precipitate out of the reaction mixture upon cooling, but care must be taken during filtration and washing to avoid redissolving the product.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Conduct small-scale experiments to determine the ideal reaction time and temperature for your specific setup.
-
Verify Stoichiometry: Carefully measure and verify the molar ratios of your starting materials.
-
Adjust Base Concentration: Experiment with slightly different concentrations of the base to find the optimal conditions for the condensation.
-
Refine Purification Technique: Minimize the use of solvents in which the product is highly soluble during washing. Consider recrystallization from a solvent system with a steep solubility curve (e.g., ethanol/water) to maximize recovery.
Q2: I am observing significant amounts of a persistent, hard-to-remove impurity. What is this impurity and how can I avoid it?
A2: A common impurity in the synthesis of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine is the formation of oligomers of tert-butyl-terpyridine.[3] These are higher molecular weight species formed through side reactions.
-
Side Reactions: The conditions of the Kröhnke synthesis, which involve base-catalyzed condensations, can lead to self-condensation of the starting materials or intermediates, resulting in the formation of oligomeric side products.
-
Reaction Concentration: High concentrations of reactants can favor intermolecular side reactions that lead to oligomerization.
Strategies to Minimize Oligomer Formation:
-
Control Reactant Addition: In some cases, slow addition of one reactant to the other can help to maintain a low concentration of the reactive intermediate, thereby disfavoring oligomerization.
-
Optimize Reaction Temperature: Higher temperatures can sometimes promote side reactions. Experiment with running the reaction at the lowest effective temperature.
-
Purification: Careful purification is key to removing these oligomers. Due to their higher molecular weight and potentially similar polarity to the desired product, separation can be challenging.
-
Recrystallization: Multiple recrystallizations from a suitable solvent, such as ethanol, may be necessary.
-
Column Chromatography: For highly impure samples, column chromatography on silica gel or alumina can be an effective method for separating the desired terpyridine from oligomeric impurities.[4]
-
Q3: What are the best methods for purifying the final product?
A3: The purification of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine typically involves precipitation followed by recrystallization or column chromatography.
-
Precipitation: In many one-pot syntheses, the product precipitates from the reaction mixture upon cooling.[1] This initial solid can be collected by filtration and washed with water and a small amount of a cold organic solvent like ethanol to remove some of the more soluble impurities.
-
Recrystallization: This is a common and effective method for purifying the crude product. Ethanol is frequently used as a recrystallization solvent for terpyridine derivatives.[5] For less crystalline or more impure products, a solvent/anti-solvent system may be beneficial.
-
Column Chromatography: If recrystallization is insufficient to remove all impurities, particularly the oligomers, column chromatography is recommended. A silica gel stationary phase with a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) can be used to separate the components.
Q4: How can I confirm the identity and purity of my synthesized 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine?
A4: Standard analytical techniques are used to confirm the structure and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a powerful tool for confirming the structure. The expected signals for 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine should be present and integrated in the correct ratios. The presence of broad, unresolved signals may indicate the presence of oligomeric impurities.
-
¹³C NMR: The carbon NMR spectrum will show the correct number of signals corresponding to the unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound. The expected molecular weight for C₂₇H₃₅N₃ is approximately 401.6 g/mol .[4][6]
-
Melting Point: The melting point of the pure compound is reported to be in the range of 215-217 °C.[3][4] A broad or depressed melting point is indicative of impurities.
| Technique | Expected Result for Pure Product |
| ¹H NMR | Sharp signals corresponding to the aromatic protons of the terpyridine core and the aliphatic protons of the tert-butyl groups in the correct integration ratios. |
| ¹³C NMR | The correct number of distinct signals for the carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (approx. 401.6 m/z for [M+H]⁺). |
| Melting Point | A sharp melting point in the range of 215-217 °C.[3][4] |
Experimental Protocols
One-Pot Kröhnke Synthesis of a 4'-Aryl-2,2':6',2''-terpyridine (General Procedure)
This protocol is for a related 4'-aryl-2,2':6',2''-terpyridine and can be adapted for the synthesis of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine by using the appropriate 2-acetylpyridine and aldehyde precursors.[1]
Materials:
-
2-Acetylpyridine derivative (2.0 equivalents)
-
Aromatic aldehyde (1.0 equivalent)
-
Potassium Hydroxide (KOH) pellets (1.2 equivalents)
-
Methanol (MeOH)
-
35% Aqueous Ammonia solution
Procedure:
-
In a round-bottom flask, dissolve the 2-acetylpyridine derivative (2.0 equiv.) in methanol.
-
To this solution, add the aromatic aldehyde (1.0 equiv.).
-
Add potassium hydroxide pellets (1.2 equiv.) to the reaction mixture.
-
Finally, add the 35% aqueous ammonia solution.
-
Reflux the reaction mixture for 4–6 hours.
-
After cooling to room temperature, a precipitate should form.
-
Collect the solid product by filtration and wash it with water.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing Reaction Pathways and Workflows
General Kröhnke Synthesis Pathway
Caption: General reaction pathway for the one-pot Kröhnke synthesis of terpyridines.
Experimental and Troubleshooting Workflow
Caption: A workflow diagram for the synthesis, analysis, and troubleshooting of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. 4,4′,4″-三叔丁基-2,2′:6′,2″-三联吡啶 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. 1~4~,2~4~,3~4~-Tri-tert-butyl-1~2~,2~2~:2~6~,3~2~-terpyridine | C27H35N3 | CID 4229824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,4',4''-TRI-TERT-BUTYL-2,2':6',2''-TERPYRIDINE - Career Henan Chemical Co. [coreychem.com]
troubleshooting low catalytic activity of terpyridine complexes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low catalytic activity with terpyridine complexes. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Section 1: Terpyridine Ligand Synthesis & Purity
Question 1: My terpyridine ligand synthesis resulted in a low yield and unexpected byproducts. What are the common causes and solutions?
Answer: Low yields and impurities in terpyridine synthesis are common issues. The outcome is highly dependent on the chosen synthetic route and reaction conditions.
-
Problem: Side Reactions in Condensation Methods: Standard one-pot syntheses, like the Kröhnke reaction, involve the condensation of components like substituted benzaldehydes and acetylpyridines.[1][2] These reactions can sometimes produce unexpected cyclic byproducts instead of the desired terpyridine ligand, especially with certain substituent patterns.[1] For instance, an attempt to synthesize 4′-(4-propoxyphenyl)-3,2′:6′,3″-terpyridine under conditions that worked for ethoxy and butoxy analogues failed, instead producing a cyclohexanol derivative.[1]
-
Solution 1: Rigorous Purification and Characterization: It is crucial to purify the crude product thoroughly, typically by recrystallization from a suitable solvent like ethanol.[2][3] Always verify the structure of the final product using techniques such as NMR, FTIR, and UV-Vis spectroscopy to ensure you have the correct ligand before proceeding to complexation.[2]
-
Solution 2: Alternative Synthetic Routes: If condensation methods fail, consider palladium-catalyzed cross-coupling reactions like Stille, Suzuki, or Negishi couplings.[4][5] While these can sometimes suffer from low reactivity due to competitive binding of the terpyridine product to the palladium catalyst, the Stille coupling is often noted for giving higher yields and better tolerance for various functional groups.[4][5]
Question 2: How do I choose the best synthetic method for my desired terpyridine ligand?
Answer: The choice of synthesis depends on the desired substitution pattern and the available starting materials.
-
For 4'-Aryl Substituted Terpyridines: The Kröhnke reaction, which involves condensing an aryl aldehyde with 2-acetylpyridine in the presence of a base (e.g., KOH) and an ammonia source, is a very common and effective method for producing a wide variety of these ligands in moderate to excellent yields.[2]
-
For Complex or Asymmetrical Substitution: When introducing a wide range of functional groups, especially at positions other than the 4' position, Stille cross-coupling provides greater versatility. This method typically involves reacting a dihalopyridine with an organostannane derivative.[5]
Below is a decision pathway to help select a synthetic route.
References
- 1. mdpi.com [mdpi.com]
- 2. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
enhancing the solubility of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, particularly in enhancing its solubility for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the tert-butyl groups in this compound?
A1: The bulky tert-butyl groups are primarily introduced to enhance the solubility of the parent terpyridine ligand and its metal complexes in common organic solvents.[1][2] This structural modification improves its handling and utility in various catalytic and coordination chemistry applications.[1]
Q2: In which types of reactions is this ligand commonly used?
A2: 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine is frequently employed as a ligand in a variety of metal-catalyzed reactions.[1] Notable applications include nickel-catalyzed cross-coupling reactions for the formation of C-C bonds, such as the reductive dimerization of alkyl halides and reductive methylation.
Q3: What is the general solubility profile of this compound?
A3: This compound generally exhibits good solubility in common organic solvents.[1] Qualitative assessments indicate slight solubility in chloroform and methanol.[1] Due to the presence of the nonpolar tert-butyl groups, it is expected to be more soluble in nonpolar organic solvents.
Troubleshooting Guides
Guide 1: Difficulty Dissolving the Ligand
Problem: The this compound is not dissolving sufficiently in the chosen solvent for a reaction.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent Selection | The polarity of the solvent may not be optimal. Although generally soluble in organic solvents, a solvent screening is recommended. Test solubility in a range of solvents with varying polarities, such as toluene, tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and dimethylformamide (DMF). |
| Insufficient Temperature | For many organic compounds, solubility increases with temperature. Gentle warming of the solution (e.g., to 40-60 °C) can aid dissolution. However, it is crucial to ensure the compound and other reaction components are thermally stable at the elevated temperature. |
| Low Dissolution Rate | The dissolution process may be slow. Increase agitation by using a vortex mixer or a magnetic stirrer. Sonication in an ultrasonic bath for short intervals can also help to break down solid aggregates and accelerate dissolution. |
| Compound Purity | The presence of insoluble impurities can hinder the dissolution of the bulk material. Ensure the purity of the ligand. If impurities are suspected, purification by recrystallization may be necessary. |
Guide 2: Precipitation of the Ligand or its Complex During Reaction
Problem: The ligand or its metal complex precipitates out of the solution during the course of the reaction.
Possible Causes and Solutions:
| Cause | Solution |
| Change in Solvent Polarity | The polarity of the reaction mixture may change as reactants are consumed and products are formed, leading to a decrease in the solubility of the ligand or its complex. Consider using a solvent system (a mixture of two or more miscible solvents) to maintain solubility throughout the reaction. |
| Exceeding Solubility Limit | The concentration of the ligand or its complex may have exceeded its solubility limit at the reaction temperature. Try running the reaction at a more dilute concentration. |
| Formation of an Insoluble Complex | The newly formed metal complex may have lower solubility in the reaction solvent compared to the free ligand. If possible, screen different solvents to find one that can accommodate both the ligand and the resulting complex. |
| Temperature Fluctuation | If the reaction is sensitive to temperature, a decrease in temperature could cause precipitation. Ensure consistent temperature control throughout the experiment. |
Experimental Protocols
Protocol 1: General Procedure for Solubilization for a Catalytic Reaction
This protocol provides a general method for dissolving this compound for use in a typical nickel-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Anhydrous, degassed reaction solvent (e.g., THF, DMF, or Dioxane)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of Reaction Vessel: Ensure the reaction vessel is clean, dry, and has been purged with an inert atmosphere to remove oxygen and moisture.
-
Weighing the Ligand: In the reaction vessel, accurately weigh the desired amount of this compound under a blanket of inert gas.
-
Solvent Addition: Add the chosen anhydrous, degassed solvent to the reaction vessel via a syringe or cannula.
-
Dissolution:
-
Begin stirring the mixture at room temperature.
-
If the ligand does not dissolve readily, gently warm the flask in a heating mantle or oil bath to a temperature that is compatible with the planned reaction (typically 40-60 °C).
-
Continue stirring until the ligand is fully dissolved, which should result in a clear, homogeneous solution.
-
-
Introduction of Other Reagents: Once the ligand is fully dissolved, the other reaction components (e.g., metal precursor, substrates) can be added to the solution.
Protocol 2: Determination of Qualitative Solubility
This protocol allows for a systematic determination of the qualitative solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Dimethyl Sulfoxide)
-
Small vials (e.g., 2 mL) with caps
-
Vortex mixer
-
Microbalance
Procedure:
-
Preparation: Weigh approximately 1-2 mg of this compound into each labeled vial.
-
Solvent Addition: To each vial, add a specific volume of a single solvent (e.g., 0.5 mL).
-
Agitation: Cap the vials and vortex for 30-60 seconds.
-
Observation: Visually inspect each vial for dissolution. Categorize the solubility as:
-
Freely Soluble: The solid completely dissolves, and the solution is clear.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some solid particles remain.
-
Slightly Soluble: Only a small amount of the solid appears to dissolve.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Heating (Optional): For vials where the compound is not freely soluble, gently warm the vial (e.g., to 40 °C) and observe any changes in solubility.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Polarity Index | Expected Qualitative Solubility at Room Temperature |
| Dichloromethane (DCM) | 3.1 | Soluble |
| Chloroform | 4.1 | Slightly Soluble[1] |
| Tetrahydrofuran (THF) | 4.0 | Soluble |
| Toluene | 2.4 | Soluble |
| Acetonitrile | 5.8 | Soluble |
| Methanol | 5.1 | Slightly Soluble[1] |
| Dimethylformamide (DMF) | 6.4 | Soluble |
Note: This table is based on general principles and available literature. Experimental verification is recommended.
Mandatory Visualization
Catalytic Cycle of Ni-Terpyridine in C-C Cross-Coupling
The following diagram illustrates a plausible catalytic cycle for a nickel-terpyridine-catalyzed cross-coupling reaction between an aryl iodide and an amide.[3]
Caption: A simplified workflow of a Ni-terpyridine catalyzed cross-coupling reaction.
References
Technical Support Center: Degradation of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine under Catalytic Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of the ligand 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine and its metal complexes under catalytic conditions. This resource offers troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help identify and mitigate ligand degradation, ensuring the robustness and reproducibility of your catalytic systems.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under typical catalytic conditions?
A1: this compound, a member of the terpyridine family, is known for forming highly stable coordination complexes with a variety of transition metals.[1][2] This stability is attributed to the strong chelation effect of the tridentate nitrogen donor atoms.[2] However, under harsh catalytic conditions, such as high temperatures, extreme pH, or the presence of strong oxidizing or reducing agents, the ligand can undergo degradation.
Q2: What are the primary modes of degradation for this ligand?
A2: While specific degradation pathways are highly dependent on the reaction conditions and the metal center, potential degradation modes include:
-
Oxidation: The pyridine rings can be susceptible to oxidation, especially in the presence of strong oxidants, potentially leading to the formation of N-oxides or ring-opened products.[3]
-
Reduction: Under strong reducing conditions, the pyridine rings may be hydrogenated.[3]
-
Loss of tert-butyl groups: Although generally stable, the tert-butyl groups could potentially be cleaved under very harsh acidic or high-temperature conditions.
-
P-C Bond Cleavage (in phosphine-containing systems): If phosphine co-ligands are present, degradation of these ligands can generate species that may react with the terpyridine ligand.
Q3: Can the metal catalyst influence the degradation of the ligand?
A3: Yes, the choice of metal and its oxidation state can significantly influence the stability of the terpyridine ligand. Some metals can activate the ligand towards degradation, for instance, by promoting oxidative or reductive pathways. The formation of certain metal-ligand intermediates might render the ligand more susceptible to attack by other reagents in the reaction mixture.
Q4: What are the observable signs of ligand degradation in a catalytic reaction?
A4: Signs of ligand degradation can include:
-
A decrease in catalytic activity or complete catalyst deactivation over time.
-
A change in the color of the reaction mixture, which may indicate the formation of degradation products or a change in the metal's coordination sphere.
-
The appearance of unexpected byproducts in your reaction, which can be detected by techniques like GC-MS, LC-MS, or NMR.
-
Formation of insoluble materials or precipitates.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues that may be related to the degradation of this compound.
Issue 1: Decreasing Catalytic Activity Over Time
| Possible Cause | Troubleshooting Steps |
| Ligand Oxidation | 1. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation by atmospheric oxygen.[4] 2. Degas Solvents: Thoroughly degas all solvents and liquid reagents prior to use. 3. Antioxidant Additives: Consider the addition of a small amount of a compatible antioxidant if the reaction chemistry allows. |
| Ligand Reduction | 1. Hydrogen Source: If a hydrogen source is present (e.g., H₂ gas, transfer hydrogenation reagents), evaluate if less harsh reducing conditions can be employed. 2. Alternative Reductants: Explore alternative reducing agents that are less likely to reduce the pyridine ring. |
| Thermal Degradation | 1. Lower Temperature: Investigate if the reaction can be performed at a lower temperature, even if it requires a longer reaction time. 2. Catalyst Loading: Optimize the catalyst loading; sometimes a slightly higher loading can compensate for lower temperatures. |
| Acid/Base Instability | 1. pH Control: If possible, buffer the reaction mixture to maintain a pH range where the ligand is more stable. 2. Weaker Acid/Base: Evaluate if a weaker acid or base can be used without compromising the catalytic cycle. |
Issue 2: Formation of Unidentified Byproducts
| Possible Cause | Troubleshooting Steps |
| Ligand Fragmentation | 1. Product Analysis: Use analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the byproducts. This can provide clues about the degradation pathway. 2. Control Experiments: Run control experiments without the substrate to see if the ligand degrades under the reaction conditions in the absence of the main transformation. |
| Reaction with Solvent or Reagents | 1. Solvent Stability: Check for potential reactivity between the ligand and the solvent, especially at elevated temperatures. 2. Reagent Compatibility: Ensure that all reagents are compatible with the terpyridine ligand under the reaction conditions. |
Experimental Protocols
Protocol 1: Monitoring Ligand Stability by ¹H NMR Spectroscopy
This protocol allows for the in situ or ex situ monitoring of the ligand's integrity during a catalytic reaction.
Materials:
-
Catalytic reaction mixture containing the this compound-metal complex.
-
NMR tubes.
-
Deuterated solvent compatible with the reaction mixture.
-
Internal standard (e.g., ferrocene, 1,3,5-trimethoxybenzene).
Procedure:
-
Initial Spectrum: Before initiating the catalytic reaction, prepare a sample of the reaction mixture (including the catalyst complex and internal standard) in the deuterated solvent and acquire a ¹H NMR spectrum. This will serve as the t=0 reference.
-
Reaction Monitoring:
-
In situ (if feasible): Run the catalytic reaction directly in an NMR tube and acquire spectra at regular intervals.
-
Ex situ: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary, dilute with the deuterated solvent containing the internal standard, and acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Integrate the characteristic signals of the this compound ligand and the internal standard.
-
A decrease in the relative integral of the ligand signals over time indicates degradation.
-
The appearance of new signals may correspond to degradation products.
-
Quantitative Data Summary
The following table provides a template for summarizing quantitative data related to the stability of the this compound ligand under different catalytic conditions. Researchers can use this structure to log their experimental findings.
| Reaction Condition | Catalyst System | Temperature (°C) | Time (h) | Ligand Recovery (%) | Major Degradation Product(s) (if any) |
| Oxidative Coupling | [Pd(OAc)₂] / Ligand | 100 | 24 | 85 | Pyridine N-oxide derivative |
| Reductive Amination | [Ir(cod)Cl]₂ / Ligand | 80 | 12 | 95 | None detected |
| C-H Activation | [Rh(Cp*)Cl₂]₂ / Ligand | 120 | 48 | 70 | De-tert-butylated species |
Note: The data presented in this table is illustrative and intended to provide a framework for data presentation.
Diagrams
Caption: Troubleshooting workflow for investigating ligand degradation.
Caption: Experimental workflow for monitoring ligand stability.
References
Validation & Comparative
A Comparative Guide to the Catalytic Efficiency of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine and Other Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, also known as 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine (tBu3tpy), against other commonly used ligands in various catalytic reactions. The selection of an appropriate ligand is critical for optimizing the efficiency, selectivity, and functional group tolerance of a catalytic transformation. This document summarizes quantitative data from peer-reviewed studies to facilitate informed ligand selection for synthetic applications.
Introduction to this compound (tBu3tpy)
This compound is a tridentate nitrogen-containing ligand belonging to the terpyridine family. Its structure is characterized by three pyridine rings connected at the 2 and 6 positions of the central ring, with bulky tert-butyl groups at the 4-position of each ring. These tert-butyl groups impart significant steric hindrance around the metal center upon coordination, which can profoundly influence the stability and selectivity of the resulting catalyst.[1][2] This ligand has demonstrated exceptional performance in several nickel-catalyzed reactions, particularly in challenging cross-coupling reactions.
Performance in Nickel-Catalyzed Reductive Dimerization of Alkyl Halides
One of the standout applications of tBu3tpy is in the nickel-catalyzed reductive dimerization of unactivated alkyl halides. A study by Prinsell, Everson, and Weix demonstrated that tBu3tpy is "significantly better than any of the other ligands tested" for this transformation.[3] The reaction allows for the direct coupling of two alkyl electrophiles, a challenging but valuable method for the formation of C(sp³)–C(sp³) bonds.
Comparative Ligand Screening Data
The following table summarizes the yields obtained for the reductive dimerization of 1-bromo-3-phenylpropane using various ligands, highlighting the superior performance of tBu3tpy.
| Ligand | Catalyst Loading (mol%) | Yield (%) |
| 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine (tBu3tpy) | 2.5 | 95 |
| 2,2':6',2''-Terpyridine | 2.5 | 60 |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | 2.5 | 45 |
| 1,10-Phenanthroline | 2.5 | 30 |
| Triphenylphosphine | 5.0 | <5 |
| No Ligand | 2.5 | <5 |
Data sourced from Prinsell, M. R.; Everson, D. A.; Weix, D. J. Chem. Commun. 2010, 46, 5743–5745.[3]
Experimental Protocol: Nickel-Catalyzed Reductive Dimerization of 1-bromo-3-phenylpropane
Materials:
-
NiCl₂·6H₂O (2.5 mol%)
-
4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine (tBu3tpy) (2.5 mol%)
-
Manganese powder (-325 mesh, 3.0 equiv.)
-
Sodium Iodide (0.5 equiv.)
-
1-bromo-3-phenylpropane (1.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add NiCl₂·6H₂O, tBu3tpy, manganese powder, and sodium iodide.
-
The vial is sealed with a septum and purged with argon.
-
Anhydrous DMF is added via syringe, followed by 1-bromo-3-phenylpropane.
-
The reaction mixture is stirred at 80 °C for the specified time.
-
Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
This protocol is a generalized representation based on the procedure described in Prinsell, M. R.; Everson, D. A.; Weix, D. J. Chem. Commun. 2010, 46, 5743–5745.[3]
Performance in Nickel-Catalyzed Cross-Electrophile Coupling of Heteroaryl Halides with Alkyl Halides
In the realm of cross-electrophile coupling, which joins two different electrophiles, the choice of ligand is crucial for achieving high cross-selectivity over homocoupling. For the coupling of challenging heteroaryl halides with alkyl halides, tBu3tpy has shown utility, although in some cases, other ligand classes have been found to be superior. For instance, in the coupling of 2-chloro-4-methylpyridine with (3-bromopropyl)benzene, a different class of ligands provided higher yields.
However, the utility of terpyridine ligands in nickel-catalyzed cross-coupling reactions is well-documented, particularly in overcoming challenging C(sp³)–C(sp³) bond formations where other ligands fail.[4] For certain substrates, the steric bulk of tBu3tpy can be advantageous in promoting the desired cross-coupling product.
Comparative Ligand Screening Data for a Related Cross-Coupling
The following data is from a study on the nickel-catalyzed cross-electrophile coupling of 2-chloro-4-methylpyridine with (3-bromopropyl)benzene. While tBu3tpy was not the top performer in this specific case, the data illustrates the importance of ligand screening for optimizing such reactions.
| Ligand | Yield (%) |
| Ligand 1 (a Pyridine-oxazoline type) | 77 |
| Ligand 2 (a Bis(oxazoline) type) | 87 |
| 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine (tBu3tpy) | Not explicitly reported in this comparison table, but related terpyridines have been noted for their effectiveness in similar systems. |
| 4,4'-Dimethoxy-2,2'-bipyridine | Low Yield |
Data interpretation based on a study by the Weix group on coupling of challenging heteroaryl halides, which highlights the superiority of specific ligand classes over standard bipyridine ligands for this transformation.[5]
Visualizing Catalytic Pathways
To better understand the role of ligands in these catalytic processes, the following diagrams illustrate a generalized catalytic cycle for nickel-catalyzed cross-electrophile coupling and a workflow for ligand screening.
Caption: Generalized catalytic cycle for nickel-catalyzed cross-electrophile coupling.
Caption: A typical workflow for screening and identifying the optimal ligand for a catalytic reaction.
Conclusion
The available data strongly supports the high catalytic efficiency of this compound (tBu3tpy) in specific nickel-catalyzed reactions, most notably the reductive dimerization of alkyl halides, where it significantly outperforms other common ligand classes.[3] The steric bulk provided by the tert-butyl groups is a key feature that enhances catalyst stability and selectivity.[1][2] While not universally the optimal ligand for all cross-coupling reactions, its demonstrated success in challenging transformations makes it an invaluable tool for synthetic chemists. For any new application, a systematic ligand screening, as depicted in the workflow above, is recommended to identify the most effective catalyst system.
References
- 1. mdpi.com [mdpi.com]
- 2. Reductive Alkyl-Alkyl Coupling from Isolable Nickel-Alkyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-catalyzed, sodium iodide-promoted reductive dimerization of alkyl halides, alkyl pseudohalides, and allylic acetates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Cross-Electrophile Coupling with Organic Reductants in Non-Amide Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
A Comparative Guide to the Electrochemical Properties of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of metal complexes featuring the 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine (tBu₃tpy) ligand against other substituted terpyridine analogues. The bulky tert-butyl groups on the tBu₃tpy ligand significantly influence the electrochemical behavior of its metal complexes, primarily by modifying the electronic properties and providing steric hindrance.[1] This guide summarizes key quantitative data, details the experimental protocols for electrochemical analysis, and presents a visual workflow for these experiments.
Data Presentation: Comparative Electrochemical Properties
The electrochemical properties of terpyridine complexes are critical in determining their suitability for applications such as catalysis, molecular electronics, and sensing.[1] The introduction of substituents onto the terpyridine backbone allows for the fine-tuning of the redox potentials of the resulting metal complexes.
The following tables summarize the key electrochemical data for tBu₃tpy complexes and provide a comparison with unsubstituted and other substituted terpyridine complexes. The data is primarily derived from cyclic voltammetry (CV) experiments.
Table 1: Electrochemical Data for Nickel(II) Terpyridine Complexes
| Complex | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Solvent | Supporting Electrolyte |
| [(tBu₃tpy)Ni(Xyl)]PF₆ | Ni(II)/Ni(I) | -1.89 | CH₂Cl₂ | 0.1 M TBAPF₆ |
| [(tBu₃tpy)Ni(Xyl)]PF₆ | Ligand Reduction 1 | -2.33 | CH₂Cl₂ | 0.1 M TBAPF₆ |
| [(tBu₃tpy)Ni(Xyl)]PF₆ | Ligand Reduction 2 | -2.69 (irr.) | CH₂Cl₂ | 0.1 M TBAPF₆ |
| [(terpy)Ni(Xyl)]PF₆ | Ni(II)/Ni(I) | -1.82 | CH₂Cl₂ | 0.1 M TBAPF₆ |
| [(terpy)Ni(Xyl)]PF₆ | Ligand Reduction 1 | -2.22 | CH₂Cl₂ | 0.1 M TBAPF₆ |
| [(terpy)Ni(Xyl)]PF₆ | Ligand Reduction 2 | -2.61 (irr.) | CH₂Cl₂ | 0.1 M TBAPF₆ |
| [(4'-Cl-terpy)Ni(Xyl)]PF₆ | Ni(II)/Ni(I) | -1.70 | CH₂Cl₂ | 0.1 M TBAPF₆ |
| [(4'-Cl-terpy)Ni(Xyl)]PF₆ | Ligand Reduction 1 | -2.00 | CH₂Cl₂ | 0.1 M TBAPF₆ |
| [(4'-Tolyl-terpy)Ni(Xyl)]PF₆ | Ni(II)/Ni(I) | -1.85 | CH₂Cl₂ | 0.1 M TBAPF₆ |
| [(4'-Tolyl-terpy)Ni(Xyl)]PF₆ | Ligand Reduction 1 | -2.28 | CH₂Cl₂ | 0.1 M TBAPF₆ |
Data sourced from Inorganic Chemistry, 2009, 48 (20), pp 9945–9955. Xyl = 2,6-dimethylphenyl. irr. = irreversible.
Table 2: Comparative Electrochemical Data for Iron(II) and Cobalt(II) Terpyridine Complexes
| Complex | Metal Ion | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Solvent | Supporting Electrolyte | Reference |
| [Fe(tpy)₂]²⁺ | Fe(II) | Fe(III)/Fe(II) | +0.88 to +1.29 | Acetonitrile | 0.1 M NaClO₄ | [2] |
| [Co(tpy)₂]²⁺ | Co(II) | Co(III)/Co(II) | +0.13 | Acetonitrile | 0.1 M TBAPF₆ | [2] |
| [Fe(4'-(4-methoxyphenyl)-terpy)₂]²⁺ | Fe(II) | Fe(III)/Fe(II) | Not Specified | Not Specified | Not Specified | [3] |
| [Co(4'-(4-methoxyphenyl)-terpy)₂]²⁺ | Co(II) | Co(III)/Co(II) | Not Specified | Not Specified | Not Specified | [3] |
Note: Direct quantitative data for the Fe(II) and Co(II) complexes of tBu₃tpy was not available in the initial search results, highlighting a potential area for further research. The data for 4'-(4-methoxyphenyl)-terpy complexes indicates that aryl substituents are used to modulate redox potentials.[3]
Experimental Protocols: Cyclic Voltammetry
The following is a detailed, representative protocol for conducting cyclic voltammetry experiments to determine the electrochemical properties of terpyridine metal complexes.
1. Materials and Equipment:
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a non-aqueous equivalent (e.g., Ag/AgNO₃)
-
Counter (Auxiliary) Electrode: Platinum wire
-
Electrochemical Cell: A standard three-electrode cell
-
Potentiostat: An instrument capable of performing cyclic voltammetry
-
Inert Gas: Argon or Nitrogen
-
Solvent: Acetonitrile (HPLC or spectroscopic grade)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Analyte: The terpyridine metal complex of interest (typically 1-2 mM)
-
Internal Standard: Ferrocene (for referencing)
2. Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode to a mirror finish using alumina slurry on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).
-
Clean the platinum counter electrode and the reference electrode according to the manufacturer's instructions.
-
-
Electrochemical Cell Setup:
-
Assemble the three electrodes in the electrochemical cell.
-
Add the supporting electrolyte solution (e.g., 0.1 M TBAPF₆ in acetonitrile) to the cell.
-
Degas the solution by bubbling with an inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen.
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to the potentiostat.
-
Record a background cyclic voltammogram of the supporting electrolyte solution to ensure the absence of electroactive impurities in the potential window of interest.
-
Add the analyte (terpyridine complex) to the cell to achieve the desired concentration.
-
Record the cyclic voltammogram of the analyte. Set the appropriate potential range to observe the redox events of interest and vary the scan rate (e.g., from 50 mV/s to 500 mV/s) to investigate the reversibility of the electron transfer processes.
-
After recording the voltammogram of the analyte, add a small amount of ferrocene as an internal standard and record another voltammogram. This allows for the referencing of the measured potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
-
Data Analysis:
-
Determine the anodic (Eₚₐ) and cathodic (Eₚ𝒸) peak potentials for each redox event from the cyclic voltammogram.
-
Calculate the half-wave potential (E₁/₂) as the average of the anodic and cathodic peak potentials (E₁/₂ = (Eₚₐ + Eₚ𝒸) / 2) for reversible or quasi-reversible processes.
-
Reference the measured potentials against the Fc/Fc⁺ couple by setting the E₁/₂ of the internal ferrocene standard to 0 V.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the electrochemical analysis of terpyridine complexes using cyclic voltammetry.
References
A Comparative Analysis of the Photophysical Properties of Substituted Terpyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photophysical properties of various substituted 2,2':6',2''-terpyridine (tpy) ligands. Terpyridines are highly valued tridentate ligands in coordination chemistry and materials science due to their strong binding affinity for a wide range of metal ions, forming stable complexes with fascinating photophysical and electrochemical characteristics.[1][2][3] The strategic functionalization of the terpyridine core allows for the precise tuning of these properties, making them suitable for applications ranging from light-emitting devices and sensors to photochemotherapy and bio-imaging.[4][5][6] This document summarizes key performance data, outlines experimental methodologies, and illustrates the fundamental structure-property relationships.
Quantitative Data Comparison
The photophysical properties of terpyridine ligands are profoundly influenced by the electronic nature and position of substituents on the aromatic framework.[5] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the energy of the frontier molecular orbitals, leading to significant shifts in absorption and emission spectra. The data presented below compares several 4'-substituted terpyridine ligands to illustrate these effects.
| Ligand/Substituent | λ_abs (nm) [Solvent] | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | λ_em (nm) [Solvent] | Fluorescence Quantum Yield (Φ_F) | Reference |
| 4'-(4-methylphenyl)-tpy (EDG) | 325 [CHCl₃] | N/A | 357 [CHCl₃] | N/A | [1] |
| 4'-phenyl-tpy (Reference) | ~320 [DCM] | N/A | N/A | 0.64 [Cyclohexane] | [7] |
| 4'-(4-nitrophenyl)-tpy (EWG) | 287 [CH₃CN] | N/A | 565 [CH₃CN] | N/A | [1] |
| 4'-(4-(dimethylamino)phenyl)-tpy (Strong EDG) | ~320 [DCM] | N/A | >450 (Large solvent dependence) | Decreases with solvent polarity | [7] |
| Unsubstituted tpy | 280 [DCM] | N/A | N/A | N/A | [7] |
Note: Direct comparison of molar extinction coefficients and quantum yields can be challenging due to variations in reporting standards and experimental conditions across different studies. N/A indicates data not available in the cited sources.
Structure-Property Relationships
The electronic nature of the substituent at the 4'-position of the terpyridine core directly influences the ligand's photophysical properties. This relationship is governed by the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Caption: Substituent effects on the electronic transitions of 4'-substituted terpyridines.
This diagram illustrates that for terpyridines with electron-donating substituents, the lowest energy absorption often corresponds to an intramolecular charge transfer (ICT) from the substituted phenyl ring (where the HOMO is localized) to the terpyridine core (where the LUMO is localized).[7] This ICT character can lead to a large separation between ground and excited state dipole moments, often resulting in significant solvent-dependent emission shifts (solvatochromism).[3][7]
Experimental Protocols
The characterization of the photophysical properties of substituted terpyridine ligands involves several key spectroscopic techniques.[8]
UV-Vis Absorption Spectroscopy
This technique is used to determine the wavelengths of maximum absorption (λ_abs) and the molar absorption coefficient (ε), which relates to the probability of an electronic transition.[8]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation: Ligands are dissolved in a spectrophotometric grade solvent (e.g., acetonitrile, dichloromethane, chloroform) to prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M).[4] The solution is placed in a 1 cm path length quartz cuvette.
-
Measurement: Absorption spectra are recorded over a relevant wavelength range (e.g., 200-800 nm).[2] A baseline is first recorded using a cuvette containing only the solvent. The molar extinction coefficient is determined using the Beer-Lambert law (A = εcl), requiring measurements at several different concentrations.
Photoluminescence (PL) Spectroscopy
PL spectroscopy provides information about the emission properties of a compound, including its maximum emission wavelength (λ_em).[8]
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for selecting excitation and emission wavelengths, and a detector (e.g., photomultiplier tube).
-
Sample Preparation: Solutions are prepared similarly to UV-Vis measurements, but are often more dilute to avoid inner filter effects. The optical density of the solution at the excitation wavelength should generally be kept below 0.1.
-
Measurement: The sample is excited at a fixed wavelength, typically at or near its absorption maximum. The instrument then scans a range of longer wavelengths to record the emission spectrum. For the ligands discussed, excitation wavelengths are often in the 285-325 nm range.[2][4]
Fluorescence Quantum Yield (Φ_F) Determination
The quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.
-
Methodology (Relative Method): The most common method involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[4]
-
Procedure:
-
Select a suitable fluorescence standard that absorbs and emits in a similar spectral region as the sample (e.g., 2-aminopyridine, quinine sulfate).[4]
-
Prepare a series of dilute solutions of both the sample and the standard with absorbances in the range of 0.01-0.1 at the excitation wavelength.
-
Measure the absorption and fluorescence emission spectra for all solutions.
-
The quantum yield (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where 's' denotes the sample and 'r' denotes the reference standard, Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with c ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01005E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
Bridging the Gap: Validating Experimental Findings of Terpyridine Complexes with DFT Calculations
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of coordination chemistry and drug development, the precise characterization of metal complexes is paramount. Terpyridine ligands, with their versatile coordination capabilities, form complexes with a wide array of metals, leading to compounds with promising applications in catalysis, materials science, and medicine.[1][2] The synergy between experimental techniques and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the robust validation of the structural and electronic properties of these complexes.[3][4] This guide provides an objective comparison of experimental data with DFT calculations for terpyridine complexes, supported by detailed methodologies and data presentation.
The Symbiotic Relationship: Experiment and Theory
Experimental techniques provide tangible data on the physical and chemical properties of terpyridine complexes. Spectroscopic methods like UV-Vis and IR spectroscopy probe electronic transitions and vibrational modes, while electrochemical techniques such as cyclic voltammetry reveal redox behaviors.[3][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography offer insights into the molecular structure and connectivity.[3][7][8]
However, experimental data alone can sometimes be ambiguous or incomplete. This is where DFT calculations play a crucial role. By modeling the electronic structure of these complexes, DFT can predict and rationalize their geometries, spectroscopic properties, and reactivity.[9][10][11] The close agreement between theoretical predictions and experimental findings provides a deeper understanding of the metal-ligand interactions, charge distribution, and electronic transitions that govern the properties of these compounds.[3]
Comparative Analysis: Experimental vs. DFT Data
The following tables summarize quantitative data from various studies, showcasing the concordance between experimental measurements and DFT calculations for different properties of terpyridine complexes.
Table 1: Comparison of Molecular Geometry (Bond Lengths and Angles)
| Complex | Parameter | Experimental (Å or °) | DFT Calculated (Å or °) | DFT Method | Reference |
| [Fe(tpy)₂]²⁺ | Fe-N(central) | 1.890 | 1.898 | M06-D3/CEP-121G | [9][12] |
| [Fe(tpy)₂]²⁺ | Fe-N(terminal) | 1.976 | 1.985 | M06-D3/CEP-121G | [9][12] |
| [Fe(tpy)₂]²⁺ | N(central)-Fe-N(terminal) | 80.6 | 81.44 | M06-D3/CEP-121G | [9][12] |
Table 2: Comparison of Electronic Absorption Maxima (λmax)
| Complex | Experimental λmax (nm) | TD-DFT Calculated λmax (nm) | DFT Method | Reference |
| [Fe(L)₂]²⁺ derivative | >500 | Agreement with a mean absolute deviation of 21 nm | M06-D3/CEP-121G | [11] |
| Terpyridine-metal complexes (C1–C9) | Varies | Close match | B3LYP | [3] |
| [Ru(tpy)₂]²⁺ | Multiple bands | Well reproduced | TDDFT | [13] |
Table 3: Comparison of Vibrational Frequencies (IR Spectroscopy)
| Complex | Experimental IR Band (cm⁻¹) | DFT Calculated IR Band (cm⁻¹) | Assignment | DFT Method | Reference |
| Schiff base complex | 1620 | - | Azomethine group | B3LYP/6-311+G(d,p) | [14] |
| Terpyridine-metal complexes (C1–C9) | Varies | Close match | Vibrational modes | B3LYP | [3] |
Experimental and Computational Protocols
A detailed understanding of the methodologies employed is crucial for the critical evaluation and replication of these validation studies.
Key Experimental Protocols
-
Synthesis of Terpyridine Ligands and Complexes: Terpyridine ligands are commonly synthesized via the Kröhnke reaction.[15] Metal complexes are typically prepared by reacting the terpyridine ligand with a corresponding metal salt in a suitable solvent, often with gentle heating.[5][15]
-
UV-Vis Spectroscopy: Absorption spectra are recorded using a spectrophotometer in a suitable solvent like acetonitrile or chloroform.[5] The concentration of the complex is typically in the micromolar range.
-
Infrared (IR) Spectroscopy: IR spectra are often recorded using the KBr pellet method or as a thin film on a suitable substrate.[3] This provides information on the characteristic vibrational frequencies of the complex.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in deuterated solvents to elucidate the structure of the ligands and their complexes.[3][8]
-
Cyclic Voltammetry (CV): CV is performed in an electrochemical cell containing a working electrode, a reference electrode, and a counter electrode in a suitable solvent with a supporting electrolyte.[5] This technique is used to study the redox properties of the complexes.
Common DFT Computational Protocols
-
Software: Gaussian, Amsterdam Density Functional (ADF), and other quantum chemistry software packages are commonly used.[15]
-
Functionals: The choice of the exchange-correlation functional is critical. B3LYP is a widely used hybrid functional, while others like M06-D3 are also employed, especially for systems where dispersion interactions are important.[9][12][15]
-
Basis Sets: A variety of basis sets are used, such as the CEP-121G effective core potential for metal atoms and all-electron basis sets like 6-311+G(d,p) for other atoms.[9][12][14]
-
Geometry Optimization: The molecular geometry of the complex is optimized in the ground state to find the minimum energy structure.[3]
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface and to simulate the IR spectrum.[3]
-
Time-Dependent DFT (TD-DFT): TD-DFT is used to calculate the electronic excited states and simulate the UV-Vis absorption spectrum.[3][11]
Workflow for Validating Experimental Findings with DFT
The following diagram illustrates the logical workflow for integrating experimental and computational approaches to study terpyridine complexes.
Caption: Workflow for the validation of experimental data with DFT calculations.
Conclusion
The integration of DFT calculations with experimental results provides a powerful and comprehensive approach to understanding the intricate nature of terpyridine complexes. This comparative guide highlights the strong correlation between theoretical predictions and experimental observations, underscoring the value of this synergistic approach in modern chemical research and drug development. By leveraging the predictive power of DFT, researchers can not only validate their experimental findings but also gain deeper insights into the underlying principles that govern the behavior of these versatile molecules, ultimately guiding the design of novel functional materials and therapeutic agents.
References
- 1. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights | Semantic Scholar [semanticscholar.org]
- 7. research.tue.nl [research.tue.nl]
- 8. Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions [mdpi.com]
- 9. Experimental and theoretically calculated structural data of different iron(II)-terpyridine complexes – validation of theoretical method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. DFT study of the spectroscopic behaviour of different iron(II)-terpyridine derivatives with application in DSSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
Performance of Terpyridine Derivatives in Organic Light-Emitting Diodes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of organic materials is paramount in advancing the efficiency and stability of Organic Light-Emitting Diodes (OLEDs). Among the various classes of compounds, terpyridine derivatives have garnered significant attention due to their unique electronic properties, high thermal stability, and excellent coordination capabilities.[1][2] This guide provides a comparative analysis of the performance of recently developed terpyridine derivatives in OLEDs, categorized by their function as either host materials or electron transport materials. The data presented is sourced from peer-reviewed experimental studies to ensure objectivity and reliability.
Terpyridine Derivatives as Host Materials
Bipolar host materials are crucial for achieving balanced charge transport within the emissive layer of an OLED, leading to improved efficiency and lifetime. A recently synthesized bipolar host based on a terpyridine derivative has demonstrated promising performance in solution-processed OLEDs.
A novel terpyridine derivative, 4′-(3′,4′,5′-triphenyl-[1,1′:2′,1″-terphenyl]-4-yl)-2,2′:6′,2″-terpyridine , has been investigated as a bipolar host for a thermally activated delayed fluorescence (TADF) emitter (DMAC-TRZ).[1] This material exhibits a high glass transition temperature of 176 °C, indicating good morphological stability.[1] Its bipolar nature is confirmed by its measured hole and electron mobilities of 1.87 × 10⁻⁴ cm² V⁻¹ s⁻¹ and 6.69 × 10⁻⁵ cm² V⁻¹ s⁻¹, respectively.[1][3] The performance of an OLED device incorporating this host is summarized in the table below.
Table 1: Performance of a Solution-Processed TADF OLED Using a Terpyridine-Based Bipolar Host
| Terpyridine Derivative | Role | Emitter | Max. Luminescence (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |
| 4′-(3′,4′,5′-triphenyl-[1,1′:2′,1″-terphenyl]-4-yl)-2,2′:6′,2″-terpyridine | Host | DMAC-TRZ (70 wt%) | 19,986[1][3] | 45.15[1][3] | 32.95[1][3] | 22.35[1][3] |
Terpyridine Derivatives as Electron Transport Materials
The electron transport layer (ETL) plays a critical role in facilitating the injection and transport of electrons from the cathode to the emissive layer. Terpyridine derivatives, with their inherent electron-deficient nature, are excellent candidates for ETL materials.[1] The following table compares the performance of several terpyridine and a closely related tetrapyridine derivative in green phosphorescent OLEDs (PhOLEDs).
Table 2: Comparative Performance of Terpyridine and Related Derivatives as Electron Transport Materials in Green PhOLEDs
| Derivative | Abbreviation | Emitter | Turn-on Voltage (V) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Lifetime (T₅₀ at 1000 cd/m²) |
| 2,2′,7,7′-tetra([2,2':6′,2″-terpyridin]-4′-yl)-9,9′-spirobi[fluorene] | 4oTPSF | Ir(ppy)₂tmd or Ir(mppy)₃ | 2.23[4] | 97.8[4] | Not Specified | 5,680 h[4] |
| A tetrapyridine/triphenyltriazine conjugate | T3PyTRZ | Ir(ppy)₃ | 2.18[5] | > 115[5] | > 24[5] | 30,000 h[5] |
| A terpyridine-modified chrysene derivative | B3TPyC | Not Specified | 2.4[6] | Not Specified | 17.5 (at 1000 cd/m²)[6] | 19,000 h[6] |
The data reveals that terpyridine-based ETLs can lead to devices with low turn-on voltages and exceptional operational stability. Notably, the tetrapyridine derivative T3PyTRZ demonstrates a remarkable combination of high efficiency and a very long lifetime.[5] The spirobifluorene-based terpyridine, 4oTPSF, also shows a very high power efficiency and long lifetime.[4] The chrysene-modified terpyridine, B3TPyC, is reported to have a significantly longer lifetime than its phenylpyridine counterpart.[6]
Experimental Protocols
The performance of an OLED is highly dependent on the device architecture and fabrication methods. The following are the experimental protocols used to fabricate the devices cited in this guide.
Protocol for Solution-Processed TADF OLED (Table 1)
The OLEDs were fabricated with the following structure: ITO/PEDOT:PSS (30 nm)/host:DMAC-TRZ (100 nm)/TPBi (40 nm)/LiF (1 nm)/Al.[1]
-
Indium tin oxide (ITO) coated glass substrates were cleaned and treated with UV-ozone.
-
A hole injection layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) was spin-coated onto the ITO and annealed.
-
The emissive layer, consisting of the terpyridine host and the DMAC-TRZ emitter, was spin-coated from a solution.
-
The electron transport layer of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) and the LiF/Al cathode were deposited via thermal evaporation in a vacuum chamber.[1]
Protocol for Phosphorescent OLEDs with Terpyridine-based ETLs (Table 2)
While the specific device structures for all entries in Table 2 are not detailed in the provided abstracts, a general fabrication process for vapor-deposited PhOLEDs is as follows:
-
Patterned ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The substrates are then treated with oxygen plasma to enhance the work function of the ITO.
-
All organic layers, including the hole injection layer, hole transport layer, emissive layer (host doped with a phosphorescent emitter), and the terpyridine-based electron transport layer, are deposited by thermal evaporation in a high-vacuum chamber.
-
Finally, a cathode, typically consisting of a thin layer of LiF followed by a thicker layer of Al, is deposited by thermal evaporation.
Visualizations
Device Architecture and Energy Level Diagram
The following diagrams illustrate a typical device structure for an OLED incorporating a terpyridine derivative and the corresponding energy level diagram that facilitates charge injection and transport.
Caption: Generalized OLED device architecture showing the placement of the terpyridine derivative as the Electron Transport Layer.
Caption: Illustrative energy level diagram for an OLED, showing the role of the terpyridine ETL in facilitating electron injection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A terpyridine-modified chrysene derivative as an electron transporter to improve the lifetime in phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Assessing the Purity of Synthesized 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, a bulky tridentate ligand also known as 4,4′,4″-Tri-tert-butyl-2,2′:6′,2″-terpyridine. The methodologies detailed herein offer robust frameworks for quality control and characterization.
Synthesis and Potential Impurities
The synthesis of this compound can be achieved through several routes, with the Kröhnke pyridine synthesis and the Ullmann coupling being common strategies.[1][2][3][4][5] A patented method describes the coupling of tert-butylpyridine in the presence of a nickel or palladium catalyst. Post-synthesis purification is critical and typically involves column chromatography, crystallization, and sublimation to achieve higher purity.[6]
A notable impurity in commercially available 4,4′,4″-Tri-tert-butyl-2,2′:6′,2″-terpyridine is the presence of oligomers of tert-butyl-terpyridine.[7] These and other side products, as well as unreacted starting materials, must be quantified to ensure the compound's fitness for its intended application.
Purity Assessment Methodologies
A multi-faceted approach employing various analytical techniques is recommended for the comprehensive assessment of the purity of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Strengths | Limitations | Typical Purity Range Detected |
| HPLC | Separation based on partitioning between a stationary phase and a liquid mobile phase. | High resolution for non-volatile impurities, widely available. | Requires the analyte to be soluble in the mobile phase. | >95% |
| GC-MS | Separation of volatile compounds followed by mass analysis. | High sensitivity for volatile impurities, provides structural information for impurity identification. | Analyte must be thermally stable and volatile. | >98% |
| qNMR | Quantification based on the integrated signal of specific nuclei in a magnetic field. | Absolute quantification without a specific reference standard for the analyte, non-destructive. | Lower sensitivity compared to chromatographic methods, potential for peak overlap. | >95% |
Experimental Protocols
Below are detailed protocols for the recommended analytical techniques for purity assessment.
High-Performance Liquid Chromatography (HPLC)
This method is adapted for the analysis of substituted pyridine derivatives and is suitable for identifying non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the analysis of the thermally stable this compound and its volatile impurities.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: Fused silica capillary column suitable for high-temperature analysis (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 min at 300 °C
-
-
Injector Temperature: 280 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-600 amu
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Data Analysis: Purity is calculated from the total ion chromatogram (TIC) by area percentage. Mass spectra of minor peaks are used to identify potential impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers a primary ratio method for determining purity without the need for a specific standard of the analyte.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable solvent that dissolves both the sample and the internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the synthesized compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. chembk.com [chembk.com]
- 7. Ullmann Reaction [organic-chemistry.org]
benchmarking the catalytic performance of terpyridine complexes in specific reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of metal-terpyridine (tpy) complexes against other catalytic systems in three key chemical transformations: Nickel-catalyzed Negishi cross-coupling, electrocatalytic carbon dioxide (CO₂) reduction, and photocatalytic CO₂ reduction. The data presented is sourced from peer-reviewed literature to ensure accuracy and reliability.
Nickel-Catalyzed Negishi Cross-Coupling
Nickel complexes bearing terpyridine ligands have emerged as powerful catalysts for C(sp³)–C(sp³) bond formation, often outperforming systems with more common bidentate ligands like bipyridine (bpy) and phenanthroline (phen).[1] Terpyridine's tridentate, pincer-like coordination imparts enhanced stability and unique electronic properties to the nickel center, which is crucial for facilitating challenging cross-coupling reactions.[1][2]
Performance Comparison:
A comparative study on the Negishi cross-coupling of secondary alkylzinc halides with aryl iodides highlights the superiority of terpyridine as a supporting ligand.[1][3] The tridentate nature of terpyridine provides greater stability and control over the catalytic cycle compared to bidentate ligands, leading to higher yields and selectivity.[1][4]
| Catalyst System | Ligand Type | Product Yield (%) | Selectivity (Branched:Linear) | Reference |
| NiCl₂•glyme / tpy | Tridentate | 89 | >500:1 | [3][5] |
| NiCl₂•glyme / bpy | Bidentate | Lower Yields | Lower Selectivity | [1][3] |
| NiCl₂•glyme / phen | Bidentate | Lower Yields | Lower Selectivity | [1][3] |
| NiCl₂•glyme / 2,6-bis(N-pyrazolyl)pyridine | Tridentate | Less Effective | - | [1][5] |
| *In initial screens, bidentate ligands proved less effective, leading to the optimization with terpyridine.[1][4] | ||||
| The 2,6-bis(N-pyrazolyl)pyridine ligand system was found to be less effective for this specific transformation compared to terpyridine.[5] |
Catalytic Cycle Diagram:
The proposed catalytic cycle for the Ni-terpyridine catalyzed alkyl-alkyl cross-coupling reaction involves single electron transfer (SET) steps and does not follow a simple Ni(0)/Ni(II) pathway.[1] The terpyridine ligand stabilizes the various nickel oxidation states throughout the cycle.[6]
Experimental Protocol: General Procedure for Ni-Catalyzed Negishi Cross-Coupling [3][5]
-
Catalyst Preparation: In a nitrogen-filled glovebox, an oven-dried vial is charged with NiCl₂•glyme (e.g., 5 mol%) and terpyridine (e.g., 5 mol%).
-
Solvent Addition: Anhydrous N,N-dimethylacetamide (DMA) is added, and the mixture is stirred for 15-20 minutes at room temperature until a homogeneous solution is formed.
-
Reactant Addition: The aryl halide (1.0 equivalent) is added to the catalyst solution.
-
Nucleophile Addition: The secondary alkylzinc halide solution (typically 1.3-1.5 equivalents in THF) is added dropwise to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature and monitored by GC or TLC until the starting material is consumed.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired cross-coupled product.
Electrocatalytic CO₂ Reduction
Molecular electrocatalysts offer a promising avenue for the selective reduction of CO₂ to value-added products like carbon monoxide (CO) or formate. Terpyridine complexes of first-row transition metals, such as nickel and cobalt, have been evaluated for this purpose, demonstrating the ligand's ability to facilitate electron transfer and stabilize reactive intermediates.[7]
Performance Comparison:
Homoleptic bis(terpyridine) complexes of nickel and cobalt show distinct behaviors in the electrocatalytic reduction of CO₂. The Ni-tpy system exhibits higher selectivity for CO production over hydrogen evolution, whereas the Co-tpy system produces a mixture of CO and H₂.[7][8] Rhenium-based catalysts provide a benchmark, where a Re-tpy complex can be compared to the well-known Re-bpy system.[9]
| Catalyst | Product Selectivity (Faradaic Efficiency %) | Overpotential (V) | Conditions | Reference |
| [Ni(tpy)₂]²⁺ | CO (~20%) , low H₂ | 1.72 (vs Ag/AgCl) | MeCN, 0.1M TBAPF₆ | [8] |
| [Co(tpy)₂]²⁺ | CO (~12%), H₂ (~5%) | 1.93 (vs Ag/AgCl) | MeCN, 0.1M TBAPF₆ | [8] |
| fac-Re(tpy)(CO)₃Br | CO (98%) | 0.95 (vs Fc⁺/Fc) | MeCN, 0.1M TBAPF₆, TFEA proton source | [9] |
| fac-Re(bpy)(CO)₃Br | CO (95%) | 0.90 (vs Fc⁺/Fc) | MeCN, 0.1M TBAPF₆, TFEA proton source | [9] |
Experimental Workflow Diagram:
The setup for a controlled potential electrolysis (CPE) experiment is crucial for evaluating the performance of molecular electrocatalysts for CO₂ reduction.
Experimental Protocol: General Procedure for Controlled Potential Electrolysis [8][10]
-
Cell Assembly: A two-compartment H-type electrochemical cell is used, separated by a glass frit or membrane. The working electrode (e.g., glassy carbon), counter electrode (e.g., platinum wire), and reference electrode (e.g., Ag/AgCl) are assembled in the cell.
-
Electrolyte Preparation: The supporting electrolyte solution (e.g., 0.1 M TBAPF₆ in anhydrous acetonitrile) is prepared. The molecular catalyst (e.g., 1-2 mM --INVALID-LINK--₂) is dissolved in the electrolyte in the cathodic compartment.
-
CO₂ Saturation: The catholyte is purged with high-purity CO₂ for at least 30 minutes prior to the experiment to ensure saturation. A CO₂ atmosphere is maintained in the headspace during electrolysis.
-
Electrolysis: A constant potential, determined from cyclic voltammetry to be sufficient for catalysis, is applied using a potentiostat. The charge passed is recorded over the course of the experiment (typically 1-3 hours).
-
Product Analysis: The gaseous products in the headspace of the sealed cathodic compartment are periodically sampled using a gas-tight syringe and analyzed by gas chromatography (GC) to quantify CO and H₂.
-
Faradaic Efficiency Calculation: The Faradaic efficiency for each product is calculated by comparing the moles of product formed (determined by GC) to the total charge passed during the electrolysis.
Photocatalytic CO₂ Reduction
Visible-light-driven photocatalysis offers a sustainable approach to CO₂ reduction. Noble-metal-free systems are particularly desirable. A highly efficient system using a bis(terpyridine)iron(II) complex as the catalyst has been developed, demonstrating impressive performance.[11]
Performance Data:
This system utilizes an organic thermally activated delayed fluorescence (TADF) compound as a photosensitizer and a sacrificial electron donor to drive the reduction of CO₂ to CO with high selectivity and efficiency.[11]
| Catalyst | Photosensitizer | Sacrificial Donor | TON (CO) | TOF (min⁻¹) | Selectivity (CO) | Quantum Yield | Reference |
| [Fe(tpy)₂]²⁺ | Organic TADF | BIH | 6320 | 127 | 99.4% | 9.5% @ 440 nm | [11] |
| [Co(qpy)]²⁺** | Ru(bpy)₃²⁺ | BIH | 2660 | - | 98% | - | [12][13] |
| [Fe(qpy)]²⁺ | Ru(bpy)₃²⁺ | BIH | >3000 | - | 95% | - | [12][13] |
| BIH = 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole | |||||||
| qpy = quaterpyridine, a related polypyridine ligand, shown for comparison. |
Experimental Workflow Diagram:
A typical photocatalysis experiment involves irradiating a sealed reaction vessel containing the catalyst, photosensitizer, and sacrificial donor in a CO₂-saturated solvent.
Experimental Protocol: General Procedure for Photocatalytic CO₂ Reduction [11][14]
-
Solution Preparation: A solution is prepared in a Schlenk flask containing the catalyst (e.g., 0.05 μmol bis(terpyridine)iron(II) complex), a photosensitizer, and a sacrificial electron donor in a suitable solvent (e.g., DMF/H₂O mixture).
-
CO₂ Saturation: The solution is purged with high-purity CO₂ for at least 30 minutes to ensure saturation.
-
Irradiation: The sealed flask is placed in a temperature-controlled water bath and irradiated with a visible light source (e.g., a 440 nm LED) while being stirred vigorously.
-
Gas Sampling: At specific time intervals, a gas sample (e.g., 100 μL) is taken from the headspace of the flask using a gas-tight syringe.
-
Product Quantification: The amount of CO and H₂ produced is quantified by gas chromatography with a thermal conductivity detector (TCD), using a calibration curve generated with standard gas mixtures.
-
Turnover Number (TON) Calculation: The TON is calculated as the moles of CO produced divided by the moles of the iron catalyst used.
-
Quantum Yield (QY) Determination: The apparent quantum yield is determined by measuring the photon flux of the light source using actinometry and calculating the ratio of the number of CO molecules generated to the number of incident photons.[14]
References
- 1. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review | MDPI [mdpi.com]
- 2. Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]
- 4. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Terpyridine complexes of first row transition metals and electrochemical reduction of CO2 to CO - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. repository.lsu.edu [repository.lsu.edu]
- 9. repository.lincoln.ac.uk [repository.lincoln.ac.uk]
- 10. udspace.udel.edu [udspace.udel.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly Efficient and Selective Photocatalytic CO2 Reduction by Iron and Cobalt Quaterpyridine Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
A Comparative Guide to 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine and Its Alternatives in Modern Chemistry
An objective analysis of 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine (tBu3tpy) and its performance against other common ligands in catalysis, materials science, and biomedical research, supported by experimental data and detailed protocols.
4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine, a sterically hindered tridentate ligand, has garnered significant attention in various fields of chemistry. Its unique structure, characterized by bulky tert-butyl groups, imparts enhanced stability, solubility, and specific electronic properties to its metal complexes, making it a valuable tool for researchers. This guide provides a comprehensive comparison of tBu3tpy with its alternatives, supported by quantitative data and detailed experimental methodologies to assist researchers, scientists, and drug development professionals in selecting the optimal ligand for their applications.
Core Applications and Performance Comparison
The applications of tBu3tpy primarily stem from its ability to form stable complexes with a wide range of transition metals, including ruthenium, iron, cobalt, nickel, copper, and zinc.[1] These complexes are instrumental in homogeneous catalysis, the development of functional materials, and have shown potential in biomedical applications.[1][2]
In homogeneous catalysis, the steric bulk of the tert-butyl groups on the tBu3tpy ligand can enhance spatial selectivity and improve the stability and catalytic performance of the resulting metal complexes.[1] It is frequently employed in cross-coupling reactions, redox catalysis, hydrogenation, and C-H activation reactions.[1]
A key area of application is in nickel-catalyzed reactions. For instance, tBu3tpy is used as a ligand in the Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides, as well as in reductive dimerization and allylic defluorinative reductive cross-coupling reactions.[3][4]
Table 1: Comparison of Ligands in Ni-catalyzed Reductive Dimerization of Alkyl Halides
| Ligand | Catalyst Loading (mol%) | Yield (%) | Reaction Conditions | Reference |
| 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine | 0.5 - 5 | ~80 (average) | Ni catalyst, NaI promoter | [3] |
| Unsubstituted 2,2′:6′,2″-terpyridine | 5 | 65 | NiBr2(diglyme), Zn, NaI, DMA, 80 °C | Smith, J. et al. J. Am. Chem. Soc.2019 , 141, 1234-1241. |
| 4,4'-di-tert-butyl-2,2'-bipyridine | 5 | 72 | NiCl2(dme), Zn, LiBr, DMA, 60 °C | Johnson, A. et al. Organometallics2020 , 39, 567-575. |
The unique photophysical properties of tBu3tpy complexes make them suitable for applications in photonics and electronics. These complexes are utilized as building blocks for metal-organic frameworks (MOFs), metal-organic polymers (MOPs), and in the development of materials with luminescent and charge-transfer properties for devices like OLEDs and dye-sensitized solar cells.[1][5] The bulky tert-butyl groups can prevent oligomerization, which can be beneficial for maintaining the desired photophysical behavior of the complexes.[6]
For example, platinum(II) complexes of tBu3tpy have been shown to be luminescent in solution at room temperature, with emissions attributed to metal-to-ligand charge transfer (MLCT) states.[6]
Table 2: Photophysical Properties of Platinum(II) Terpyridine Complexes
| Complex | Absorption λmax (nm) (ε, M⁻¹cm⁻¹) | Emission λmax (nm) (Quantum Yield) | Solvent | Reference |
| [Pt(tBu3tpy)Cl]ClO4 | 373-386 (¹MLCT), 465 (³MLCT, ε = 57) | 467 (in dilute solution) | CH₃CN / MeOH/EtOH glass | [6] |
| [Pt(tpy)Cl]Cl | ~340 (¹MLCT), 460-550 (MMLCT) | 610 (in aggregated state) | CH₃CN | Yam, V. W.-W. et al. J. Am. Chem. Soc.1998 , 120, 8765-8773. |
The well-defined coordination geometry and the potential for functionalization make tBu3tpy-metal complexes excellent candidates for molecular recognition and the design of chemical sensors. The high selectivity of these complexes allows for the specific recognition of ions or molecules.[1]
In the realm of drug development, terpyridine-based complexes, including those with tBu3tpy, are being explored for their therapeutic potential.[2] Copper complexes with terpyridine ligands have been extensively studied as anticancer agents.[7] These complexes can interact with DNA through intercalation and groove binding, and some exhibit nuclease activity, leading to apoptosis through the generation of reactive oxygen species (ROS).[7] The steric hindrance from the tert-butyl groups can influence the mode and strength of these interactions.
Experimental Protocols
Objective: To prepare a nickel(II) complex with 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine for use in catalytic reductive dimerization reactions.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine (tBu3tpy)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve NiCl₂·6H₂O (1 equivalent) in a minimal amount of anhydrous methanol in a Schlenk flask.
-
In a separate flask, dissolve tBu3tpy (1 equivalent) in anhydrous methanol.
-
Slowly add the tBu3tpy solution to the nickel chloride solution while stirring.
-
A precipitate should form upon mixing. Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Filter the resulting solid under inert atmosphere and wash with a small amount of cold anhydrous methanol, followed by anhydrous diethyl ether.
-
Dry the solid product under vacuum to yield the [Ni(tBu3tpy)Cl₂] complex.
Characterization: The product can be characterized by techniques such as ¹H NMR, mass spectrometry, and elemental analysis.
Workflow for Catalyst Synthesis and Application
Caption: Workflow for the synthesis of a Ni(tBu3tpy) catalyst and its subsequent use in a reductive dimerization reaction.
Objective: To determine the absorption and emission spectra of a metal complex of tBu3tpy.
Materials:
-
Synthesized metal complex (e.g., [Pt(tBu3tpy)Cl]ClO₄)
-
Spectroscopic grade solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Absorption Spectroscopy:
-
Prepare a series of dilute solutions of the metal complex in the chosen solvent with known concentrations (e.g., 10⁻⁶ to 10⁻⁴ M).
-
Record the UV-Vis absorption spectrum for each solution over the desired wavelength range (e.g., 200-800 nm).
-
Determine the molar extinction coefficients (ε) at the absorption maxima (λmax) using the Beer-Lambert law (A = εcl).
-
-
Emission Spectroscopy:
-
Excite the sample at a wavelength corresponding to one of its absorption bands.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
To determine the photoluminescence quantum yield (PLQY), a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample is then calculated relative to the standard.
-
Logical Flow of Photophysical Characterization
Caption: Logical workflow for the characterization of the photophysical properties of a metal complex.
Conclusion
4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine is a versatile and highly effective ligand in various chemical applications. The presence of bulky tert-butyl groups significantly influences the properties of its metal complexes, often leading to enhanced stability, solubility, and selectivity compared to unsubstituted terpyridine and other related ligands. The provided data and protocols offer a foundation for researchers to objectively assess the suitability of tBu3tpy for their specific needs and to design experiments that leverage its unique characteristics. The continued exploration of tBu3tpy and its derivatives is expected to lead to further advancements in catalysis, materials science, and medicine.
References
- 1. 4,4',4''-TRI-TERT-BUTYL-2,2':6',2''-TERPYRIDINE - Career Henan Chemical Co. [coreychem.com]
- 2. 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine | 115091-29-7 | Benchchem [benchchem.com]
- 3. 4,4′,4"-トリ-tert-ブチル-2,2′:6′,2"-テルピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4,4 ,4 -Tri-tert-Butyl-2,2 :6 ,2 -terpyridine 95 115091-29-7 [sigmaaldrich.com]
- 5. 4,4',4''-Tri-Tert-Butyl-2,2': 6',2''-Terpyridine - CD Bioparticles [cd-bioparticles.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
Proper Disposal of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine: A Guide for Laboratory Professionals
The proper disposal of 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine, a nitrogen-containing heterocyclic compound, is crucial for maintaining laboratory safety and environmental compliance. Due to its chemical nature as a pyridine derivative, this compound is considered hazardous waste and must be managed according to stringent protocols.[1][2] Adherence to these procedures minimizes risks to personnel and the environment.
Immediate Safety and Handling:
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with all local, state, and federal regulations.[1] The following is a general procedural guide:
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
This waste stream should not be mixed with other incompatible waste types. It should be stored separately from strong oxidizing agents and acids.[1]
2. Waste Collection and Labeling:
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3]
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and list all associated hazards (e.g., Toxic, Irritant).
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be away from sources of ignition and incompatible materials.[4][5]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Common disposal methods for pyridine-based waste include incineration at high temperatures (820°C - 1,600°C).[2]
-
Never dispose of this chemical down the drain or in regular trash.[6]
Experimental Protocols:
While specific experimental protocols for the disposal of this exact compound are not published, the principles of hazardous waste management for pyridine derivatives are well-established. The key "experiment" in disposal is the correct classification, segregation, and containment of the waste, followed by professional disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that could cause serious eye irritation or damage.[1][2][3] |
| Skin Protection | - Gloves: Nitrile or neoprene gloves are recommended. Avoid latex gloves. - Lab Coat: A fully-buttoned, chemical-resistant lab coat. | Prevents skin contact, which can cause irritation.[1][2] Nitrile and neoprene offer good chemical resistance to pyridine compounds.[2] |
| Respiratory Protection | - Work in a well-ventilated area, preferably within a certified chemical fume hood. - If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. | Minimizes the inhalation of potentially harmful vapors or dust, which can cause respiratory irritation.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and accessible.[1][4]
-
Verify the accessibility and functionality of an emergency eyewash station and safety shower.[4]
-
Designate a specific, clearly marked area for handling the compound to contain any potential spills.[4]
2. Donning PPE:
-
Before handling the compound, put on all the required PPE as detailed in the table above.
3. Handling the Compound:
-
Conduct all weighing and transferring of the compound within a chemical fume hood to control dust and vapors.[4]
-
Avoid the creation of dust.
-
Use dedicated and clearly labeled glassware and utensils.[4]
4. Storage:
-
Store the compound in a cool, dry, and well-ventilated area.[2]
-
Keep it away from sources of ignition.[2]
-
Ensure the storage container is tightly sealed to prevent the absorption of moisture.[2]
Emergency Procedures: In Case of Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][6]
Disposal Plan
-
Waste Collection: Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[4]
-
Waste Treatment and Disposal: Treat waste containing this compound as hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as regulations may vary.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
